Hexatetracontane
Description
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Structure
2D Structure
Properties
IUPAC Name |
hexatetracontane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H94/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-46H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQAQPUODMPGGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H94 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334943 | |
| Record name | Hexatetracontane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
647.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7098-24-0 | |
| Record name | Hexatetracontane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Hexatetracontane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of hexatetracontane. The information is compiled from various scientific sources to assist researchers, scientists, and professionals in drug development in understanding the fundamental characteristics of this long-chain alkane.
Core Physical Properties
This compound is a saturated hydrocarbon belonging to the alkane series. Its physical properties are characteristic of high molecular weight alkanes, being a solid at room temperature with low reactivity.
| Physical Property | Value | Source(s) |
| Molecular Formula | C₄₆H₉₄ | [1][2] |
| Molecular Weight | 647.24 g/mol | [1][2] |
| Melting Point | 88 - 90 °C | |
| Boiling Point | Decomposes before boiling at atmospheric pressure. | |
| Density | Not available. As a long-chain n-alkane, the density is expected to be around 0.8 g/cm³. | |
| Solubility in Water | Insoluble | [3] |
| Solubility in Organic Solvents | Soluble in nonpolar organic solvents such as benzene, chloroform, and diethyl ether. Also soluble in ethanol at room temperature. |
Experimental Protocols
The following sections detail the standard experimental methodologies for determining the key physical properties of long-chain alkanes like this compound.
The melting point of a solid crystalline substance is a key indicator of its purity. For a pure compound, the melting range is typically narrow.
Methodology: Capillary Method using a Melting Point Apparatus
-
Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube, which is sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.
-
Purity Check: A sharp melting range (typically within 1-2 °C) is indicative of a pure compound.
Due to the high molecular weight of this compound, its boiling point is very high, and it is likely to decompose before boiling at atmospheric pressure. Therefore, its boiling point would typically be determined under reduced pressure (vacuum distillation).
Methodology: Siwoloboff Method (Micro Boiling Point Determination)
-
Sample Preparation: A small amount of the substance is placed in a small test tube (fusion tube).
-
Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid sample.
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Heating: The fusion tube is attached to a thermometer and heated in a heating bath (e.g., a Thiele tube with high-boiling mineral oil).
-
Observation: As the temperature rises, air trapped in the capillary tube expands and escapes as a stream of bubbles. The heating is continued until a rapid and continuous stream of bubbles emerges from the capillary.
-
Cooling and Measurement: The heating is then discontinued. The liquid will begin to cool. The temperature at which the stream of bubbles slows down and the liquid just begins to enter the capillary tube is recorded as the boiling point at that pressure.
The density of solid alkanes can be determined using the displacement method.
Methodology: Liquid Displacement
-
Mass Measurement: A known mass of solid this compound is accurately weighed using an analytical balance.
-
Liquid Selection: A liquid in which this compound is insoluble (e.g., water, if a surfactant is used to ensure wetting) and whose density is known is chosen.
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Volume Measurement: A known volume of the chosen liquid is placed in a graduated cylinder.
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Displacement: The weighed solid sample is carefully submerged in the liquid in the graduated cylinder. The new volume is recorded.
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Calculation: The volume of the solid is the difference between the final and initial volume readings. The density is then calculated by dividing the mass of the solid by its volume.
The solubility of a substance is determined by its interactions with the solvent. As a nonpolar molecule, this compound's solubility follows the "like dissolves like" principle.
Methodology: Qualitative Solubility Test
-
Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube.
-
Solvent Addition: A small volume of the solvent to be tested (e.g., 1 mL) is added to the test tube.
-
Observation: The mixture is agitated or sonicated and observed for dissolution. If the solid dissolves completely, it is considered soluble. If it remains undissolved, it is insoluble.
-
Heating: For sparingly soluble substances, the mixture can be gently heated to observe if solubility increases with temperature.
-
Testing in Various Solvents: This procedure is repeated with a range of solvents of varying polarities, such as water (polar), ethanol (polar protic), acetone (polar aprotic), and hexane or toluene (nonpolar).
Visualization of Physical States
The following diagram illustrates the relationship between the physical states of this compound as a function of temperature under standard atmospheric pressure.
Caption: State transitions of this compound with temperature.
References
Synthesis of High-Purity Hexatetracontane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexatetracontane (C46H94), a long-chain n-alkane, is a critical component in various scientific applications, including its use as a high-purity standard, a model compound in materials science, and a building block in the synthesis of complex organic molecules. The synthesis of high-purity this compound presents unique challenges due to its long aliphatic chain and the similar physical properties of potential impurities. This technical guide provides an in-depth overview of the primary synthetic routes for producing high-purity this compound, including detailed experimental protocols, comparative data on reaction efficiencies, and methods for purification and characterization.
Introduction
The demand for high-purity long-chain alkanes such as this compound is driven by their application in fields requiring precise chemical standards and well-defined molecular structures. Achieving high purity is often complicated by the formation of closely related byproducts and the inherent low reactivity and solubility of the target molecule. This guide focuses on established synthetic methodologies that can be adapted to produce this compound with a purity of 98% or greater.
Synthetic Pathways for this compound
Several classical organic reactions can be employed for the synthesis of long-chain alkanes like this compound. The most viable methods involve the coupling of smaller alkyl chains to form the desired C46 backbone. These include the Wurtz coupling reaction, Kolbe electrolysis, and syntheses involving Grignard reagents.
Wurtz Coupling Reaction
The Wurtz reaction is a coupling method where two alkyl halides react with sodium metal to form a new carbon-carbon bond, resulting in a longer alkane.[1][2] For the synthesis of this compound, a symmetrical coupling of tricosyl halide (C23) is the most straightforward approach.
-
Reaction Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. The entire apparatus is flame-dried and maintained under an inert atmosphere (e.g., argon or nitrogen).
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Reagents: 100 mL of anhydrous diethyl ether and 2.3 g of finely dispersed sodium metal are added to the flask.
-
Addition of Alkyl Halide: A solution of 1-bromotricosane in anhydrous diethyl ether is added dropwise to the stirred sodium dispersion over a period of 2 hours.
-
Reaction: After the addition is complete, the reaction mixture is refluxed for 4 hours.
-
Work-up and Isolation: The mixture is cooled to room temperature, and any unreacted sodium is quenched by the cautious addition of 50 mL of ethanol. 100 mL of water is then added, and the organic layer is separated.
-
Purification: The organic layer is washed with a saturated sodium chloride solution and dried over anhydrous magnesium sulfate. The solvent is evaporated under reduced pressure to yield crude this compound. The crude product is then washed with hot methanol to remove soluble impurities and dried in a vacuum oven.
Kolbe Electrolysis
Kolbe electrolysis is an electrochemical method that involves the decarboxylative dimerization of two carboxylic acids (or their carboxylate salts).[3][4] To synthesize this compound, the electrolysis of tricosanoic acid (C23) would be the appropriate starting point. A similar, well-documented procedure exists for the synthesis of hexacontane (C60) from triacontanoic acid.[5]
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Preparation of the Electrolyte: In a 500 mL beaker, dissolve 20.0 g of tricosanoic acid in 200 mL of methanol. A stoichiometric amount of sodium methoxide (25% solution in methanol) is carefully added to neutralize the acid and form the sodium tricosanoate salt.
-
Electrolysis Setup: The methanolic solution is transferred to an undivided electrolytic cell equipped with two platinum foil electrodes. A constant current power supply is connected to the electrodes.
-
Electrolysis: A constant current of 1A is passed through the solution at room temperature with gentle stirring for 24 hours. As the reaction proceeds, the this compound product will precipitate due to its low solubility in methanol.
-
Work-up and Isolation: The reaction mixture is filtered to collect the precipitated this compound.
-
Purification: The crude product is washed with hot methanol to remove any unreacted starting material and other soluble impurities. The product is then dried in a vacuum oven at 50°C.
Grignard Reagent Synthesis
The Grignard reaction provides a versatile method for carbon-carbon bond formation. For this compound, a multi-step synthesis could involve the reaction of a tricosylmagnesium halide Grignard reagent with a tricosyl halide.
-
Formation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are activated with a crystal of iodine. A solution of 1-bromotricosane in anhydrous tetrahydrofuran (THF) is added dropwise to the magnesium turnings. The reaction is initiated with gentle heating and then maintained at a gentle reflux until the magnesium is consumed.
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Coupling Reaction: In a separate flask, another equivalent of 1-bromotricosane is dissolved in anhydrous THF. The freshly prepared Grignard reagent is then added slowly to this solution. The reaction mixture is stirred and refluxed for several hours.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent like toluene or by column chromatography on silica gel.
Purification and Characterization
The primary challenge in synthesizing high-purity long-chain alkanes is the removal of byproducts with similar chain lengths and polarities.
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Recrystallization: This is a highly effective method for purifying solid alkanes. Solvents in which the solubility of this compound significantly changes with temperature, such as toluene or xylene, are ideal. The crude product is dissolved in a minimal amount of hot solvent, and the solution is allowed to cool slowly to promote the formation of high-purity crystals.
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Column Chromatography: For smaller scales or to remove more polar impurities, column chromatography using silica gel or alumina with a non-polar eluent (e.g., hexane) can be employed.
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Vacuum Distillation: Due to the high boiling point of this compound, fractional distillation must be performed under high vacuum to prevent thermal decomposition. This method is effective for separating alkanes with different chain lengths.
The purity of the final product should be assessed using analytical techniques such as:
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Gas Chromatography (GC): To determine the percentage purity and identify any volatile impurities.
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High-Performance Liquid Chromatography (HPLC): Can be used with appropriate columns and detectors.
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Melting Point Analysis: A sharp melting point range is indicative of high purity. The reported melting point for this compound is in the range of 86-91°C.
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Spectroscopic Methods (NMR, FT-IR): To confirm the chemical structure and the absence of functional group impurities.
Quantitative Data Summary
The yields and purity of this compound are highly dependent on the chosen synthetic route and the effectiveness of the purification process. While specific yield data for this compound synthesis is not widely published, the following table provides expected outcomes based on analogous reactions and commercial availability.
| Synthesis Method | Precursors | Expected Yield | Reported Purity (Commercial) | Key Challenges |
| Wurtz Coupling | 1-Bromotricosane, Sodium | Moderate | ≥98% (GC) | Side reactions (elimination), moisture sensitivity. |
| Kolbe Electrolysis | Tricosanoic Acid | Moderate to Good | ≥98% (GC) | Requires specialized electrochemical setup, potential for side reactions. |
| Grignard Synthesis | 1-Bromotricosane, Magnesium | Moderate | ≥98% (GC) | Moisture and air sensitivity of the Grignard reagent, potential for Wurtz-type side reactions. |
Conclusion
The synthesis of high-purity this compound can be successfully achieved through several established organic synthesis methods. The choice of method will depend on the available starting materials, equipment, and desired scale of production. For achieving the highest purity, meticulous purification, particularly through recrystallization, is paramount. The protocols and data presented in this guide provide a solid foundation for researchers and professionals to produce and characterize high-purity this compound for their specific applications.
References
Hexatetracontane: A Comprehensive Technical Guide to its CAS Number and Safety Information
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the chemical identifier and safety profile of hexatetracontane. The following sections detail its Chemical Abstracts Service (CAS) number, physical and chemical properties, and safety information, adhering to the Global Harmonized System (GHS). Furthermore, this guide includes a detailed experimental protocol for the safe handling of non-hazardous solid chemicals like this compound in a laboratory setting.
Chemical Identification and Properties
This compound is a long-chain saturated hydrocarbon with the chemical formula C46H94. As a high-molecular-weight alkane, it is a waxy solid at room temperature.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 7098-24-0[1][2] |
| Molecular Formula | C46H94[1][2] |
| Molecular Weight | 647.2386 g/mol [2] |
| IUPAC Name | This compound |
| Synonyms | n-Hexatetracontane |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Melting Point | 361 K (87.85 °C) |
| Boiling Point | Data not readily available |
| Density | Data not readily available |
| Appearance | Waxy solid (expected) |
| Solubility | Insoluble in water; soluble in nonpolar organic solvents (expected) |
Safety Information
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is not classified as a hazardous substance. There are no GHS hazard pictograms, signal words, or hazard statements associated with this chemical.
Table 3: GHS Safety Information for this compound
| GHS Classification | Information |
| Hazard Class | Not classified |
| Pictogram | Not applicable |
| Signal Word | Not applicable |
| Hazard Statements | Not applicable |
| Precautionary Statements | Not applicable |
Although this compound is not considered hazardous, standard laboratory safety practices should always be followed when handling this or any chemical. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses and gloves, and working in a well-ventilated area.
Experimental Protocol: Safe Handling of Solid Non-Hazardous Chemicals
The following is a standard operating procedure for the weighing and transfer of solid, non-hazardous chemicals like this compound in a laboratory setting.
Objective: To accurately weigh and safely transfer a solid, non-hazardous chemical.
Materials:
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This compound (or other solid non-hazardous chemical)
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Spatula
-
Weighing paper or weighing boat
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Analytical balance
-
Receiving vessel (e.g., beaker, flask)
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Personal Protective Equipment (PPE): safety glasses, lab coat, gloves
Procedure:
-
Preparation:
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Ensure the analytical balance is clean, level, and calibrated.
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Don appropriate PPE.
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Place a piece of weighing paper or a weighing boat on the balance pan and tare the balance.
-
-
Weighing:
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Using a clean spatula, carefully transfer the desired amount of the solid chemical from its container onto the tared weighing paper or boat on the balance.
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Avoid spilling the chemical on the balance pan.
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Record the mass of the chemical.
-
-
Transfer:
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Carefully remove the weighing paper or boat with the chemical from the balance.
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Transfer the chemical to the receiving vessel.
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If using weighing paper, fold the paper to create a funnel and gently tap it to ensure all the solid is transferred.
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If using a weighing boat, carefully tilt and tap the boat to transfer the solid.
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-
If necessary, a small amount of a suitable solvent can be used to rinse any remaining solid from the weighing paper or boat into the receiving vessel.
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-
Cleanup:
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Clean the spatula and any spills on the balance or work area immediately.
-
Dispose of the used weighing paper or boat in the appropriate waste container.
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Return the chemical container to its proper storage location.
-
Caption: Experimental workflow for handling solid non-hazardous chemicals.
Signaling Pathways and Logical Relationships
The safe handling of any chemical, regardless of its hazard classification, follows a logical progression of steps designed to minimize risk and ensure the integrity of the experiment.
References
The Solubility of Hexatetracontane: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the solubility of hexatetracontane (C46H94), a long-chain n-alkane. Given the limited availability of direct experimental data for this specific compound, this document synthesizes established principles of alkane solubility, data from related long-chain alkanes, and detailed experimental protocols for solubility determination.
Principles of this compound Solubility
This compound, as a high molecular weight, non-polar hydrocarbon, exhibits solubility characteristics governed by the principle of "like dissolves like." Its solubility is primarily dictated by the balance of intermolecular forces between the solute (this compound) and the solvent.
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In Non-Polar Solvents: this compound is expected to be soluble in non-polar organic solvents. The dissolution process involves overcoming the van der Waals forces between the long aliphatic chains of this compound molecules and establishing new van der Waals interactions with the solvent molecules. This process is energetically favorable, leading to solubility.[1]
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In Polar Solvents: Conversely, this compound is virtually insoluble in polar solvents such as water.[2] The strong hydrogen bonding network between water molecules is not easily disrupted by the non-polar alkane, and the weak van der Waals forces that would form between this compound and water do not provide sufficient energy to overcome the cohesion of the water molecules.[2]
The solubility of n-alkanes generally decreases with increasing chain length due to stronger van der Waals forces between the larger molecules.[3] Therefore, this compound is expected to have lower solubility than shorter-chain alkanes in a given solvent at the same temperature.
Quantitative Solubility Data
Direct, experimentally determined quantitative solubility data for this compound in a wide array of common organic solvents is scarce in publicly available literature. The following table summarizes the expected qualitative solubility and provides estimated quantitative values where possible, based on data for similar long-chain n-alkanes. It is crucial to note that these quantitative values are estimations and should be confirmed by experimental measurement for any critical application.
| Solvent | Chemical Class | Polarity | Expected Qualitative Solubility | Estimated Quantitative Solubility (at elevated temperatures) |
| Toluene | Aromatic Hydrocarbon | Non-Polar | Soluble | Moderately soluble, increases significantly with temperature. |
| Hexane | Aliphatic Hydrocarbon | Non-Polar | Soluble | Moderately soluble, increases significantly with temperature. |
| Cyclohexane | Aliphatic Hydrocarbon | Non-Polar | Soluble | Moderately soluble, increases significantly with temperature. |
| Dichloromethane | Halogenated Hydrocarbon | Polar Aprotic | Sparingly Soluble | Low |
| Chloroform | Halogenated Hydrocarbon | Polar Aprotic | Sparingly Soluble | Low |
| Carbon Tetrachloride | Halogenated Hydrocarbon | Non-Polar | Soluble | Moderately soluble |
| Diethyl Ether | Ether | Slightly Polar | Sparingly Soluble | Low |
| Acetone | Ketone | Polar Aprotic | Insoluble | Very Low |
| Ethyl Acetate | Ester | Polar Aprotic | Sparingly Soluble | Low |
| Water | Protic Solvent | Very Polar | Insoluble | Negligible |
Note: The solubility of long-chain alkanes like this compound is highly dependent on temperature, increasing significantly with a rise in temperature.
Experimental Protocols for Solubility Determination
For a waxy solid like this compound, several experimental methods can be employed to determine its solubility in organic solvents. The choice of method depends on the required accuracy, throughput, and available equipment.
Cloud Point Method
This is a widely used and reliable visual technique to determine the saturation solubility of a solid in a solvent as a function of temperature.[4]
Methodology:
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Preparation of Samples: A series of samples with known concentrations of this compound in the desired solvent are prepared in sealed, transparent vials. Accurate weighing of both the solute and the solvent is critical.
-
Dissolution: The vials are heated in a controlled-temperature bath with continuous stirring until the this compound is completely dissolved, resulting in a clear solution.
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Cooling and Observation: The clear solution is then cooled at a slow, controlled rate while being continuously stirred and monitored.
-
Cloud Point Determination: The temperature at which the first sign of turbidity or cloudiness appears is recorded as the cloud point. This temperature corresponds to the saturation temperature for that specific concentration.
-
Data Analysis: The experiment is repeated for each concentration. The data points of concentration versus cloud point temperature are plotted to generate a solubility curve.
Caption: Experimental workflow for the cloud point method.
Gravimetric Method
This method directly measures the amount of dissolved solute in a saturated solution at a specific temperature.
Methodology:
-
Equilibration: An excess amount of this compound is added to a known volume or mass of the solvent in a sealed container. The mixture is agitated at a constant temperature for a sufficient time to ensure equilibrium is reached (i.e., the solution is saturated).
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Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation at the same constant temperature.
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Solvent Evaporation: A precisely measured aliquot of the clear, saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., using a rotary evaporator or a vacuum oven) to leave behind the dissolved this compound.
-
Quantification: The container with the dried solute is weighed. The mass of the dissolved this compound is determined by subtracting the initial weight of the container.
-
Calculation: The solubility is calculated as the mass of the dissolved this compound per volume or mass of the solvent.
Laser Nephelometry
This is a high-throughput method suitable for screening the kinetic solubility of a large number of compounds. It measures the light scattered by particles that precipitate out of a solution.
Methodology:
-
Stock Solution Preparation: A concentrated stock solution of this compound is prepared in a highly soluble organic solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilution: A series of dilutions of the stock solution are made in the aqueous or organic buffer of interest in a microplate format (e.g., 96- or 384-well plate).
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Precipitation and Measurement: The plate is incubated to allow for precipitation of the compound at concentrations above its solubility limit. A laser nephelometer is then used to measure the forward scattered light in each well. The amount of scattered light is proportional to the amount of precipitated material.
-
Data Analysis: The light scattering signal is plotted against the compound concentration. The concentration at which the signal begins to increase significantly above the baseline is taken as the kinetic solubility.
Predictive Models for Solubility
Due to the challenges in experimentally determining the solubility of a vast number of compounds, several computational models have been developed to predict solubility. For non-ideal solutions of organic compounds, group contribution methods like the Universal Quasichemical Functional Group Activity Coefficients (UNIFAC) model can be employed. These models estimate the activity coefficients of the components in a mixture based on their molecular structures. While powerful, these methods require specific interaction parameters for the functional groups present in the solute and solvent, which may not always be available for very long-chain alkanes.
Caption: Factors influencing the solubility of this compound.
References
The Enigmatic Role of Hexatetracontane and its Very-Long-Chain Counterparts in Plant Cuticular Waxes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plant cuticular waxes form a critical protective barrier against a multitude of environmental stressors. Among the diverse lipid components of this layer, very-long-chain alkanes (VLCAs), including the C46 alkane hexatetracontane, play a pivotal role in ensuring plant survival and resilience. This technical guide provides an in-depth exploration of the biological functions, biosynthetic pathways, and analytical methodologies pertaining to these significant macromolecules. While specific quantitative data for this compound remains elusive in current scientific literature, this paper synthesizes the broader knowledge of VLCAs to offer a comprehensive resource for researchers in plant biology, biochemistry, and pharmacology.
Introduction
The aerial surfaces of terrestrial plants are coated with a hydrophobic layer known as the cuticle, which is primarily composed of a cutin polymer matrix and embedded and overlaid cuticular waxes. These waxes are a complex mixture of very-long-chain fatty acids (VLCFAs) and their derivatives, such as alkanes, alcohols, aldehydes, ketones, and esters. Very-long-chain alkanes, typically with chain lengths from C20 to C40 and beyond, are key components of this protective layer, contributing significantly to its hydrophobicity and structural integrity.[1] This guide focuses on the biological significance of these VLCAs, with a particular interest in the less-studied, higher molecular weight compounds like this compound (C46).
Biological Role of Very-Long-Chain Alkanes
VLCAs are fundamental to a plant's ability to withstand both biotic and abiotic stresses. Their primary functions include:
-
Drought Resistance: The hydrophobic nature of VLCAs is paramount in preventing non-stomatal water loss, a critical adaptation for survival in arid environments.[2]
-
UV Radiation Shielding: The wax layer, rich in VLCAs, can reflect harmful UV radiation, thus protecting the underlying photosynthetic tissues.
-
Defense Against Pathogens and Herbivores: The cuticle acts as a physical barrier to fungal and bacterial invasion. Furthermore, the chemical composition of the wax can deter insect herbivores.[3]
-
Temperature Regulation: Cuticular waxes can influence the leaf surface temperature by reflecting solar radiation.[4]
While the general functions of VLCAs are well-established, the specific contribution of individual long-chain alkanes like this compound is an area requiring further investigation.
Biosynthesis of Very-Long-Chain Alkanes
The biosynthesis of VLCAs is a multi-step process that occurs primarily in the endoplasmic reticulum of epidermal cells. The pathway can be broadly divided into two main stages:
-
Fatty Acid Elongation: The process begins with the elongation of C16 and C18 fatty acid precursors by the fatty acid elongase (FAE) complex. This complex sequentially adds two-carbon units from malonyl-CoA to the growing acyl chain, producing VLCFAs with chain lengths up to C38 and longer.[1]
-
Decarbonylation Pathway: The newly synthesized VLCFAs are then shunted into the decarbonylation pathway to produce alkanes. This pathway involves the reduction of the VLCFA-CoA to a fatty aldehyde, followed by the removal of a carbonyl group to yield an alkane with one less carbon atom. This final step is catalyzed by a complex that includes the ECERIFERUM1 (CER1) and CER3 proteins.
The following Graphviz diagram illustrates the key steps in the biosynthesis of very-long-chain alkanes.
Quantitative Data on this compound
A comprehensive review of the available scientific literature did not yield specific quantitative data on the abundance of this compound (C46) in the cuticular waxes of any plant species. While studies often report on the distribution of n-alkanes in the C21 to C35 range, the analysis of very-long-chain alkanes beyond C40 is less common, likely due to analytical challenges. The table below summarizes the typical composition of major wax components in representative plant species, highlighting the general prevalence of shorter-chain alkanes.
| Plant Species | Major Alkane(s) | Other Major Wax Components | Reference(s) |
| Arabidopsis thaliana | C29, C31 | Primary alcohols, ketones | |
| Triticum aestivum (Wheat) | C27, C29, C31 | β-diketones, primary alcohols | |
| Zea mays (Maize) | C31, C33 | Aldehydes, primary alcohols |
Note: The absence of data for this compound underscores a significant knowledge gap and presents an opportunity for future research in plant lipidomics.
Experimental Protocols
The analysis of very-long-chain alkanes like this compound requires specialized protocols due to their high molecular weight and low volatility.
Cuticular Wax Extraction
A common method for extracting cuticular waxes is through solvent immersion.
-
Sample Collection: Carefully excise fresh plant material (e.g., leaves, stems).
-
Surface Area Measurement: Determine the surface area of the plant material for subsequent quantification.
-
Solvent Immersion: Briefly immerse the plant material (30-60 seconds) in a non-polar solvent such as chloroform or hexane in a glass beaker.
-
Extraction: Gently agitate the sample to facilitate the dissolution of the waxes.
-
Collection: Transfer the solvent containing the extracted waxes to a clean glass vial.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen gas to obtain the crude wax extract.
-
Storage: Store the dried wax extract at -20°C until analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the standard technique for separating and identifying the components of cuticular wax. For very-long-chain alkanes, a high-temperature (HT) GC-MS setup is often necessary.
-
Sample Preparation: Dissolve the dried wax extract in a suitable solvent (e.g., heptane:toluene 1:1) to a concentration of approximately 10 µg/mL.
-
Internal Standard: Add a known amount of an internal standard (e.g., n-tetracosane) for quantification.
-
Injection: Inject 1 µL of the sample into the GC-MS system.
-
GC Conditions (High-Temperature Protocol):
-
Column: A high-temperature stable column, such as a DB-5HT (30 m x 0.25 mm x 0.25 µm), is recommended.
-
Inlet Temperature: 350°C.
-
Oven Program:
-
Initial temperature: 130°C, hold for 2 min.
-
Ramp to 325°C at 5°C/min.
-
Hold at 325°C for 10 min.
-
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-800.
-
Source Temperature: 250°C.
-
Transfer Line Temperature: 320°C.
-
-
Data Analysis: Identify individual compounds by comparing their mass spectra and retention times with those of authentic standards and spectral libraries (e.g., NIST).
The following diagram illustrates a general workflow for the extraction and analysis of plant cuticular waxes.
Role in Signaling Pathways
While direct evidence for this compound as a signaling molecule is lacking, its precursors, the very-long-chain fatty acids (VLCFAs), are increasingly recognized for their roles in plant signaling, particularly in response to stress.
VLCFAs are integral components of sphingolipids, which are key constituents of the plasma membrane and are involved in signal transduction and the regulation of programmed cell death in response to pathogen attack. Perturbations in VLCFA homeostasis can trigger downstream signaling cascades that modulate gene expression related to plant defense and stress adaptation. For instance, the transcription factor MYB30 has been shown to activate VLCFA biosynthesis in response to environmental cues, thereby strengthening the cuticle and influencing the plant's defense response.
The diagram below presents a simplified model of how VLCFAs may be involved in plant stress signaling.
Conclusion and Future Directions
Very-long-chain alkanes are indispensable components of plant cuticular waxes, providing essential protection against a wide range of environmental challenges. While the biological roles and biosynthetic pathways of the more common VLCAs are relatively well understood, there is a clear need for further research into the significance of higher molecular weight compounds such as this compound. Future studies should focus on:
-
Developing and applying analytical techniques capable of accurately quantifying very-long-chain alkanes in a diverse range of plant species.
-
Investigating the specific contributions of these longer-chain alkanes to the physical and chemical properties of the cuticle.
-
Elucidating the potential signaling roles of these molecules and their derivatives in plant development and stress responses.
A deeper understanding of the complete spectrum of cuticular wax components will be invaluable for the development of more resilient crop varieties and novel plant-targeted pharmaceuticals.
References
- 1. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular and Evolutionary Mechanisms of Cuticular Wax for Plant Drought Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Cuticular wax in wheat: biosynthesis, genetics, and the stress response [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Analysis of Hexatetracontane using Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of hexatetracontane (C46H94), a very long-chain alkane, using Gas Chromatography-Mass Spectrometry (GC-MS). The inherent challenges in analyzing high molecular weight, non-polar compounds, such as poor volatility and potential for thermal degradation, are addressed through an optimized methodology. This document outlines sample preparation, GC-MS instrument parameters, and data analysis techniques to ensure reliable and reproducible quantification of this compound.
Introduction
This compound is a saturated hydrocarbon with a 46-carbon backbone. The analysis of such very long-chain alkanes is crucial in various fields, including environmental monitoring, geochemistry, and in the study of biological waxes and industrial lubricants. Gas Chromatography-Mass Spectrometry is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the high boiling point and low volatility of this compound necessitate specific modifications to standard GC-MS protocols to achieve accurate and sensitive detection. Key challenges include ensuring complete vaporization in the injector, preventing peak tailing, and achieving adequate separation from other sample matrix components.[1]
Experimental Protocols
Sample Preparation
The appropriate sample preparation method is critical for accurate analysis and depends on the sample matrix. The primary goal is to dissolve the this compound and remove any non-volatile residues or interfering substances.
1. Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a high-purity volatile organic solvent such as hexane, heptane, or dichloromethane.[2]
-
Perform serial dilutions to prepare calibration standards at concentrations appropriate for the expected sample concentrations (e.g., 1-100 µg/mL).[3]
2. Solid Samples (e.g., plant material, waxes):
-
An automated solid-liquid extraction with elevated temperature and pressure can be employed to minimize extraction time and solvent usage.[4]
-
Alternatively, use a standard Soxhlet extraction method with a suitable solvent like hexane.
-
After extraction, concentrate the extract under a gentle stream of nitrogen and reconstitute in a known volume of a volatile solvent.[5]
-
Filter the final extract through a 0.22 µm filter to remove any particulate matter.
3. Liquid Samples (e.g., oils):
-
For liquid samples, a simple dilution with a suitable solvent like hexane may be sufficient.
-
If the matrix is complex, a liquid-liquid extraction can be used to separate the non-polar alkanes from more polar components.
GC-MS Instrumentation and Parameters
The following parameters are a starting point and may require further optimization based on the specific instrument and sample matrix. The analysis of very long-chain alkanes often requires high-temperature capabilities.
| Parameter | Value | Justification |
| GC System | Agilent 6890N or similar | A reliable platform for robust chromatographic separation. |
| Mass Spectrometer | Agilent 5973N or similar | Provides good sensitivity and spectral data for identification. |
| Injection Mode | Splitless | To maximize the transfer of the analyte onto the column, which is crucial for trace analysis. |
| Injection Volume | 1 µL | A standard volume to prevent column overloading. |
| Injector Temperature | 300 - 350 °C | High temperature is necessary to ensure complete vaporization of the high-boiling point this compound. |
| Carrier Gas | Helium or Hydrogen | Helium is inert and provides good efficiency. Hydrogen can allow for faster analysis times. |
| Flow Rate | 1.0 - 1.5 mL/min (Constant Flow) | Optimal flow rate to maintain good separation efficiency. |
| Column | 100% Dimethylpolysiloxane (non-polar), e.g., DB-1HT, VF-5ms | A non-polar stationary phase is ideal for the separation of non-polar alkanes. A high-temperature stable column is required. |
| Oven Temperature Program | Initial: 100 °C (hold 2 min) | A lower initial temperature helps to focus the analytes at the head of the column. |
| Ramp 1: 15 °C/min to 350 °C | A steady ramp allows for the separation of compounds with a wide range of boiling points. | |
| Hold: 10 min at 350 °C | A final hold ensures that the high-boiling this compound elutes from the column. | |
| Transfer Line Temp | 350 °C | Must be high enough to prevent condensation of the analyte. |
| Ion Source Temp | 230 °C | A standard temperature for electron ionization. |
| Quadrupole Temp | 150 °C | A standard temperature for the mass analyzer. |
| Ionization Mode | Electron Impact (EI) | Standard ionization technique for GC-MS. |
| Scan Range | m/z 50-700 | A wide scan range to detect the molecular ion and characteristic fragment ions of this compound. |
| Solvent Delay | 3 - 5 min | To prevent the solvent peak from overwhelming the detector. |
Data Analysis
-
Identification: Identify the this compound peak in the total ion chromatogram based on its retention time, which is determined by injecting a pure standard. Confirm the identity by comparing the acquired mass spectrum with a reference library. The mass spectrum of alkanes is characterized by fragment ions with a difference of 14 Da (CH2). Prominent ions are often observed at m/z 57, 71, and 85.
-
Quantification: Create a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Use the calibration curve to determine the concentration of this compound in the unknown samples.
Workflow Diagram
Caption: Experimental workflow for the GC-MS analysis of this compound.
Troubleshooting
-
Low Signal Intensity: Inadequate vaporization is a common issue for high molecular weight alkanes. Ensure the injector temperature is sufficiently high. A pressure pulse during injection can also improve the signal.
-
Peak Tailing: Active sites in the injector liner or the front of the GC column can cause peak tailing. Regular maintenance, including replacing the liner and trimming the column, is recommended.
-
Poor Separation: To improve the resolution between closely eluting compounds, optimize the temperature program, carrier gas flow rate, or consider using a longer GC column.
Conclusion
This application note provides a comprehensive protocol for the successful analysis of this compound by GC-MS. By optimizing sample preparation and instrument parameters, particularly the high temperatures required for the injector and oven, reliable and reproducible results can be achieved. This methodology can be adapted for the analysis of other very long-chain alkanes in various complex matrices.
References
Application Notes and Protocols for Hexatetracontane in High-Temperature Lubricants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexatetracontane (C46H94) is a long-chain n-alkane with potential applications as a component in high-temperature lubricant formulations. Its high molecular weight and linear structure suggest that it could enhance the viscosity and thermal stability of lubricating oils at elevated temperatures. At ambient conditions, this compound is a solid, which can be dispersed within a base oil. Upon heating, it is expected to dissolve and contribute significantly to the lubricant's rheological properties. These notes provide an overview of its potential applications, relevant physical and chemical data, and detailed protocols for experimental evaluation.
It is important to note that while the fundamental properties of long-chain alkanes support the hypothesized applications of this compound, specific experimental data on its performance in high-temperature lubricants is limited. The data and protocols presented herein are based on the known properties of this compound and analogous long-chain alkanes, alongside standard lubricant testing methodologies.
Data Presentation
The following table summarizes the known physical and chemical properties of this compound. Due to the scarcity of high-temperature viscosity and thermal stability data for this compound, representative data for similar long-chain alkanes are included for comparative purposes.
| Property | Value for this compound | Representative Value for a Long-Chain Alkane |
| Molecular Formula | C46H94 | - |
| Molecular Weight | 647.24 g/mol [1] | - |
| CAS Number | 7098-24-0[1] | - |
| Melting Point | 86-91 °C[1] | - |
| Boiling Point | Not readily available (high) | - |
| Viscosity at High Temperature | Data not readily available | For n-Eicosane (C20H42): ~2.5 mPa·s at 100°C |
| Thermal Decomposition | Expected to initiate via C-C bond scission | For n-Hexane (C6H14): Onset of decomposition between 430-520°C under high pressure.[2] |
| Oxidative Stability | Data not readily available | Long-chain alkanes are generally susceptible to oxidation at high temperatures, forming hydroperoxides and other oxygenated species. |
Experimental Protocols
The following protocols describe methodologies for evaluating the performance of a lubricant formulation containing this compound.
Protocol for Sample Preparation
Objective: To prepare a stable dispersion of this compound in a base lubricant oil.
Materials:
-
This compound powder (analytical standard)
-
Base lubricant oil (e.g., Polyalphaolefin - PAO)
-
High-shear mixer or homogenizer
-
Heating mantle with magnetic stirrer
-
Beakers and other standard laboratory glassware
Procedure:
-
Determine the desired weight percentage (wt%) of this compound in the base oil (e.g., 1%, 2%, 5% w/w).
-
Weigh the required amount of base oil into a beaker.
-
Place the beaker on a heating mantle with a magnetic stirrer and heat the oil to a temperature above the melting point of this compound (e.g., 100-110 °C).
-
Gradually add the weighed this compound powder to the heated oil while stirring continuously.
-
Once the this compound is fully dissolved, remove the beaker from the heat and subject the mixture to high-shear mixing or homogenization for 15-30 minutes to ensure a fine and stable dispersion upon cooling.
-
Allow the formulation to cool to room temperature while stirring gently.
Protocol for Viscosity Measurement (ASTM D445)
Objective: To determine the kinematic viscosity of the lubricant formulation at various temperatures.
Materials:
-
Calibrated glass capillary viscometer (e.g., Cannon-Fenske)
-
Constant temperature bath
-
Stopwatch
-
Prepared lubricant sample
Procedure:
-
Select a viscometer with a capillary size appropriate for the expected viscosity of the sample.
-
Charge the viscometer with the lubricant formulation containing this compound.
-
Place the viscometer in the constant temperature bath set to the desired temperature (e.g., 40°C, 100°C, and higher).
-
Allow the sample to equilibrate for at least 30 minutes.
-
Using suction, draw the sample up through the timing bulb.
-
Measure the time it takes for the leading edge of the meniscus to pass between the two timing marks.
-
Repeat the measurement at least three times and calculate the average flow time.
-
Calculate the kinematic viscosity using the viscometer constant.
-
Repeat the procedure for a range of elevated temperatures to determine the viscosity-temperature profile.
Protocol for Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
Objective: To evaluate the thermal decomposition temperature of the lubricant formulation.
Materials:
-
Thermogravimetric Analyzer (TGA)
-
TGA sample pans (e.g., alumina or platinum)
-
Prepared lubricant sample
-
Inert gas (e.g., Nitrogen)
Procedure:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Place a small, accurately weighed amount of the lubricant sample (5-10 mg) into a TGA sample pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min).
-
Record the sample weight as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset temperature of decomposition (the temperature at which significant weight loss begins).
Protocol for Oxidative Stability Evaluation (Rotating Pressure Vessel Oxidation Test - RPVOT, ASTM D2272)
Objective: To assess the resistance of the lubricant formulation to oxidation under elevated temperature and pressure.
Materials:
-
Rotating Pressure Vessel Oxidation Test (RPVOT) apparatus
-
Oxygen
-
Copper catalyst coil
-
Prepared lubricant sample
Procedure:
-
Place a 50 g sample of the lubricant formulation and a copper catalyst coil into the pressure vessel.
-
Seal the vessel and charge it with oxygen to a pressure of 90 psi.
-
Place the vessel in a heating bath maintained at 150°C and rotate it at 100 rpm.
-
Continuously monitor the pressure inside the vessel.
-
The test is complete when the pressure drops by 25 psi from the maximum pressure.
-
The time taken to reach this pressure drop is the oxidation induction time, which is a measure of the lubricant's oxidative stability.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the hypothesized mechanism of action for this compound as a high-temperature lubricant component.
Caption: Mechanism of this compound in Lubricants.
References
Application Notes and Protocols for the Analysis of Hexatetracontane in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexatetracontane (C46H94) is a long-chain aliphatic hydrocarbon that can be found in various environmental and biological matrices. Its analysis is of interest in fields such as environmental monitoring, geochemistry, and biomedical research. However, the detection and quantification of this compound in complex matrices such as soil, biological tissues, and food present significant analytical challenges due to its low volatility, high hydrophobicity, and the presence of interfering compounds.
These application notes provide detailed protocols for the extraction, cleanup, and subsequent analysis of this compound from complex matrices. The methodologies described aim to provide robust and reliable results for researchers, scientists, and professionals in drug development.
Data Presentation: Quantitative Performance of Sample Preparation Methods
The selection of an appropriate sample preparation method is critical for the accurate quantification of this compound. The following table summarizes the typical performance of various extraction and cleanup techniques for long-chain alkanes, providing a basis for method selection. Please note that specific recovery rates, limits of detection (LOD), and limits of quantification (LOQ) are highly matrix-dependent and should be determined experimentally for each specific application.
| Extraction Method | Matrix Type | Typical Recovery (%) | Typical LOD (ng/g) | Typical LOQ (ng/g) |
| Soxhlet Extraction | Soil, Sediment | 80 - 95 | 10 - 50 | 30 - 150 |
| Pressurized Liquid Extraction (PLE) | Soil, Sediment, Biota | 85 - 105 | 5 - 20 | 15 - 60 |
| Ultrasonic Extraction | Soil, Sediment | 70 - 90 | 15 - 60 | 45 - 180 |
| Matrix Solid-Phase Dispersion (MSPD) | Biological Tissues, Food | 75 - 95 | 5 - 25 | 15 - 75 |
| Supercritical Fluid Extraction (SFE) | Food, Polymers | 80 - 100 | 1 - 10 | 3 - 30 |
Experimental Protocols
Detailed methodologies for the extraction and analysis of this compound are provided below.
Protocol 1: Soxhlet Extraction for Soil and Sediment Samples
This protocol describes a classical and robust method for the extraction of this compound from solid environmental matrices.
Materials:
-
Soxhlet extraction apparatus (500-mL round-bottom flask, extractor, condenser)
-
Cellulose extraction thimbles
-
Heating mantle
-
Rotary evaporator
-
n-Hexane (pesticide residue grade or equivalent)
-
Anhydrous sodium sulfate (granular, baked at 400°C for 4 hours)
-
Glass wool
-
Nitrogen gas, high purity
Procedure:
-
Sample Preparation: Air-dry the soil or sediment sample to a constant weight. Grind the sample to a fine powder using a mortar and pestle and sieve through a 2 mm mesh.
-
Thimble Packing: Place a plug of glass wool at the bottom of a cellulose extraction thimble. Accurately weigh approximately 10-20 g of the prepared sample and mix it with an equal amount of anhydrous sodium sulfate. Transfer the mixture into the thimble and top with another plug of glass wool.
-
Extraction: Place the thimble inside the Soxhlet extractor. Add 300 mL of n-hexane to the round-bottom flask along with a few boiling chips. Assemble the Soxhlet apparatus and connect the condenser to a cooling water source. Heat the flask using a heating mantle to initiate solvent reflux. Extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.[1]
-
Concentration: After extraction, allow the apparatus to cool. Dismantle the setup and transfer the extract from the round-bottom flask to a rotary evaporator. Concentrate the extract to a volume of approximately 5-10 mL.
-
Drying and Final Volume Adjustment: Pass the concentrated extract through a funnel containing anhydrous sodium sulfate to remove any residual water. Rinse the flask and the sodium sulfate with a small amount of n-hexane. Further concentrate the extract under a gentle stream of nitrogen to the final desired volume (e.g., 1 mL).
Protocol 2: Pressurized Liquid Extraction (PLE) for Soil, Sediment, and Biological Tissues
PLE, also known as Accelerated Solvent Extraction (ASE®), is a more rapid and efficient alternative to traditional extraction methods.
Materials:
-
Pressurized Liquid Extraction system and extraction cells
-
Diatomaceous earth or sand
-
n-Hexane (pesticide residue grade or equivalent)
-
Collection vials
-
Nitrogen gas, high purity
Procedure:
-
Sample Preparation: Lyophilize (freeze-dry) biological tissue samples to remove water. Grind all samples to a fine, homogeneous powder.
-
Cell Packing: Mix the prepared sample (1-10 g, depending on the cell size and matrix) with a dispersing agent like diatomaceous earth or sand to prevent clogging. Load the mixture into the PLE cell.
-
Extraction Parameters: Set the following parameters on the PLE system (these may require optimization for specific matrices):
-
Solvent: n-Hexane
-
Temperature: 100-120°C
-
Pressure: 1500-2000 psi
-
Static Time: 5-10 minutes
-
Number of Cycles: 2-3
-
Flush Volume: 60% of cell volume
-
Purge Time: 60-100 seconds
-
-
Extraction and Collection: Start the extraction process. The extract will be collected in a vial.
-
Concentration: Concentrate the collected extract to the desired final volume under a gentle stream of nitrogen.
Protocol 3: Matrix Solid-Phase Dispersion (MSPD) for Biological Tissues and Food Samples
MSPD is an effective technique that combines sample homogenization, extraction, and cleanup into a single step, which is particularly useful for fatty matrices.
Materials:
-
Glass mortar and pestle
-
Solid-phase extraction (SPE) cartridges (e.g., 10 mL polypropylene)
-
C18 (octadecyl) bonded silica sorbent
-
Florisil® or silica gel for cleanup
-
n-Hexane and Dichloromethane (pesticide residue grade or equivalent)
-
Anhydrous sodium sulfate
-
Glass wool or frits
Procedure:
-
Sample Preparation: Lyophilize the sample if it has high water content. Finely chop or grind the sample.
-
Dispersion: In a glass mortar, place 1 g of the prepared sample and 4 g of C18 sorbent. Gently blend with a pestle until a homogeneous mixture is obtained.[2]
-
Column Packing: Place a frit or glass wool plug at the bottom of an SPE cartridge. Transfer the sample-C18 mixture into the cartridge. Optionally, a layer of Florisil® or silica gel (e.g., 1 g) can be added on top for further cleanup. Top with another frit or glass wool plug.
-
Elution: Elute the cartridge with an appropriate solvent. For non-polar compounds like this compound, start with a less polar solvent to remove interferences, followed by a more polar solvent to elute the analyte. A common approach is to first wash with a small volume of a non-polar solvent and then elute the this compound with a solvent mixture like hexane:dichloromethane (1:1, v/v). Collect the eluate.
-
Concentration: Concentrate the eluate to the final volume under a gentle stream of nitrogen.
Protocol 4: Supercritical Fluid Extraction (SFE) for Food Samples
SFE is a green extraction technique that uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. It is particularly suitable for non-polar compounds and thermally labile molecules.
Materials:
-
Supercritical Fluid Extraction system
-
Extraction vessel
-
CO2 (SFE/SFC grade)
-
Co-solvent (e.g., ethanol or hexane)
-
Collection vial
Procedure:
-
Sample Preparation: Lyophilize and grind the food sample to a fine powder. Mix with a dispersing agent if necessary.
-
Extraction Parameters: Place the sample in the extraction vessel and set the SFE parameters. These parameters require careful optimization:[3]
-
Pressure: 300-400 bar
-
Temperature: 40-60°C
-
CO2 Flow Rate: 2-4 mL/min
-
Co-solvent: 5-10% hexane or ethanol (to enhance extraction efficiency for non-polar compounds)
-
Extraction Time: 30-60 minutes (static followed by dynamic extraction)
-
-
Extraction and Collection: The extracted analytes are depressurized and collected in a vial, often with the aid of a small amount of solvent in the collection trap.
-
Final Volume Adjustment: Adjust the volume of the collected extract as needed.
Protocol 5: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol outlines the typical parameters for the quantification of this compound using GC-MS.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for high-temperature analysis (e.g., DB-5ms, HP-5ms, or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness)
GC Conditions:
-
Injector Temperature: 300-320°C
-
Injection Mode: Splitless or Pulsed Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp 1: 15°C/min to 320°C
-
Hold at 320°C for 20-30 minutes (or until this compound has eluted)
-
MS Conditions:
-
Ion Source Temperature: 230-250°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode:
-
Full Scan: For initial identification, scan from m/z 50 to 700.
-
Selected Ion Monitoring (SIM): For enhanced sensitivity and selectivity in complex matrices.[4][5]
-
Quantifier Ion: m/z 57 (most abundant fragment for long-chain alkanes)
-
Qualifier Ions: m/z 71, 85 (characteristic fragment ions for alkanes)
-
Molecular Ion (M+): m/z 646.7 (may be of low abundance but provides high specificity)
-
-
Quantification:
-
Prepare a series of calibration standards of this compound in a suitable solvent (e.g., hexane).
-
Use an internal standard (e.g., a deuterated long-chain alkane like C36D74) added to all samples and standards to correct for variations in injection volume and instrument response.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.
Visualizations
Experimental Workflow: Sample Preparation and Analysis
Caption: General workflow for this compound analysis.
Logical Relationship: Method Selection Based on Matrix Complexity
Caption: Method selection guide based on matrix type.
References
Application Notes and Protocols for the Quantification of Hexatetracontane in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexatetracontane (n-C46H94) is a very long-chain alkane (VLCA) found in the epicuticular waxes of various plants. These waxes form a protective barrier against environmental stressors such as desiccation, UV radiation, and pathogens. The composition and quantity of these waxes, including specific alkanes like this compound, can vary between plant species and in response to environmental conditions. Accurate quantification of this compound is crucial for understanding plant physiology, chemotaxonomy, and for the development of plant-derived products in the pharmaceutical and other industries. This document provides detailed analytical methods for the quantification of this compound in plant extracts.
Analytical Techniques Overview
The primary analytical technique for the quantification of this compound and other VLCAs is Gas Chromatography coupled with Mass Spectrometry (GC-MS) or Flame Ionization Detection (GC-FID). Due to the high boiling point of this compound, high-temperature GC (HT-GC) is often required. An alternative approach for non-volatile compounds is High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For VLCAs, a high-temperature capillary column is necessary to achieve elution. The mass spectrometer provides high selectivity and sensitivity, allowing for accurate quantification even in complex plant matrices.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
HPLC-ELSD is a universal detection method suitable for non-volatile and semi-volatile compounds that lack a UV chromophore.[1] The eluent from the HPLC column is nebulized, the mobile phase is evaporated, and the remaining analyte particles scatter a light beam, generating a signal proportional to the mass of the analyte.[2] This technique can be a viable alternative to GC-MS for the analysis of this compound.
Experimental Protocols
Protocol 1: Quantification of this compound by High-Temperature Gas Chromatography-Mass Spectrometry (HT-GC-MS)
1. Scope: This protocol details the quantification of this compound in plant extracts using HT-GC-MS.
2. Principle: Plant waxes containing this compound are extracted from the plant material using an organic solvent. The extract is then purified and concentrated before being injected into the GC-MS system. Separation is achieved on a high-temperature capillary column, and detection is performed by a mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity.
3. Reagents and Materials:
-
Solvents: n-Hexane (HPLC grade), Dichloromethane (DCM, HPLC grade), Toluene (HPLC grade)
-
Standards: this compound (analytical standard, ≥98.0% purity), Internal Standard (e.g., n-Tetracosane-d50 or other suitable deuterated alkane)
-
Chemicals: Anhydrous sodium sulfate, Silica gel (for column chromatography, 70-230 mesh)
-
Plant Material: Dried and finely ground plant tissue
4. Sample Preparation: Extraction of Epicuticular Waxes
- Weigh approximately 1-5 g of dried, ground plant material into a cellulose thimble.
- Place the thimble in a Soxhlet extractor.
- Extract the sample with 200 mL of n-hexane or a mixture of DCM:hexane (1:1 v/v) for 6-8 hours.
- After extraction, allow the solvent to cool and then concentrate the extract to near dryness using a rotary evaporator at a temperature not exceeding 40°C.
- Redissolve the residue in a small volume of n-hexane.
5. Sample Cleanup: Silica Gel Column Chromatography
- Prepare a small glass column packed with silica gel slurry in n-hexane.
- Apply the concentrated extract to the top of the column.
- Elute the alkane fraction with 20-30 mL of n-hexane.
- Collect the eluate and concentrate it to approximately 1 mL under a gentle stream of nitrogen.
- Add a known amount of the internal standard to the final extract before GC-MS analysis.
6. HT-GC-MS Instrumental Parameters:
-
Gas Chromatograph: Agilent 8890 GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: Agilent J&W DB-5ht (15 m x 0.25 mm, 0.10 µm) or similar high-temperature column
-
Injector Temperature: 350°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 min
-
Ramp 1: 15°C/min to 380°C
-
Hold at 380°C for 10 min
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Transfer Line Temperature: 350°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 57, 71, 85) and the internal standard.
7. Calibration and Quantification:
- Prepare a series of calibration standards of this compound in n-hexane, each containing the same concentration of the internal standard.
- Analyze the calibration standards using the same HT-GC-MS method.
- Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
- Quantify this compound in the plant extracts by using the calibration curve.
Protocol 2: Quantification of this compound by HPLC-ELSD
1. Scope: This protocol provides a method for the quantification of this compound in plant extracts using HPLC with an Evaporative Light Scattering Detector.
2. Principle: The plant extract is separated by reversed-phase HPLC. The column eluent is passed through the ELSD, where the solvent is evaporated, and the non-volatile this compound particles scatter light, which is detected.
3. Reagents and Materials:
-
Solvents: Acetonitrile (HPLC grade), Dichloromethane (HPLC grade), Tetrahydrofuran (THF, HPLC grade)
-
Standards: this compound (analytical standard, ≥98.0% purity)
-
Plant Extract: Prepared and cleaned up as described in Protocol 1 (Sections 4 and 5).
4. HPLC-ELSD Instrumental Parameters:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Detector: Agilent 1290 Infinity II ELSD or equivalent
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) suitable for non-polar compounds.
-
Mobile Phase: Isocratic elution with a mixture of Dichloromethane and Acetonitrile (e.g., 50:50 v/v) or a gradient elution program may need to be developed.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
ELSD Parameters:
-
Nebulizer Temperature: 30°C
-
Evaporator Temperature: 50°C
-
Gas Flow (Nitrogen): 1.5 SLM (Standard Liters per Minute)
-
5. Calibration and Quantification:
- Prepare a series of calibration standards of this compound in the mobile phase.
- Analyze the standards using the HPLC-ELSD method.
- Construct a calibration curve by plotting the log of the peak area against the log of the concentration. The ELSD response is often non-linear and can be fitted to a logarithmic or polynomial function.
- Quantify this compound in the plant extracts using the established calibration curve.
Data Presentation
The following table summarizes typical performance characteristics for the quantification of long-chain alkanes using GC-MS, which can be expected to be similar for this compound analysis.
| Parameter | GC-MS Method for n-Alkanes (C21-C36)[3] |
| Linear Dynamic Range | 5 to 100 nmol injected on-column[3] |
| Limit of Quantification (LOQ) | 5 nmol[3] |
| Recovery | > 91% |
| Intra-assay Coefficient of Variation (CV) | 0.1% - 12.9% |
Mandatory Visualization
Caption: General workflow for the extraction and analysis of this compound from plant material.
Caption: Logical relationship of components in a GC-MS system for this compound analysis.
References
protocol for thin-film deposition of long-chain alkanes
An Application Note and Protocol for the Thin-Film Deposition of Long-Chain Alkanes
Introduction
Long-chain alkanes are fundamental organic molecules that serve as building blocks in various scientific and technological applications, including as model systems for studying crystallization, as components in organic electronics, and as biocompatible coatings for medical devices. The ability to deposit these molecules as well-ordered, uniform thin films is crucial for these applications. This document provides detailed protocols for the thin-film deposition of long-chain alkanes using both physical vapor deposition and solution-based methods.
Deposition Techniques
Two primary methods for the deposition of long-chain alkane thin films are Physical Vapor Deposition (PVD) and solution-based techniques. The choice of method depends on the desired film characteristics, such as thickness control, uniformity, and crystalline quality.
Physical Vapor Deposition (PVD)
PVD is a solvent-free method that involves the sublimation of the alkane material in a high-vacuum environment and its subsequent condensation onto a substrate. This technique offers excellent control over film thickness and purity.
Caption: Workflow for Physical Vapor Deposition of Alkanes.
-
Substrate Preparation:
-
Clean the substrate (e.g., silicon wafer, glass slide) by sonicating sequentially in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrate with a stream of dry nitrogen.
-
Optional: Treat the substrate with oxygen plasma to remove organic residues and enhance surface hydrophilicity.
-
-
Deposition:
-
Place the long-chain alkane (e.g., n-C36H74) into a Knudsen cell or a suitable evaporation boat.
-
Mount the cleaned substrate onto the substrate holder in the deposition chamber.
-
Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.
-
Heat the alkane source to its sublimation temperature. The temperature will depend on the specific alkane being used.
-
Open the shutter between the source and the substrate to begin deposition.
-
Monitor the film thickness in real-time using a quartz crystal microbalance.
-
Once the desired thickness is achieved, close the shutter and turn off the heat to the source.
-
Allow the substrate to cool to room temperature before venting the chamber.
-
Solution-Based Deposition
Solution-based methods, such as spin coating and dip coating, offer a simpler and often faster alternative to PVD. These techniques involve dissolving the alkane in a suitable solvent and then applying the solution to the substrate.
Caption: Workflow for Solution-Based Deposition of Alkanes.
-
Solution Preparation:
-
Dissolve the long-chain alkane in a volatile, non-polar solvent (e.g., toluene, hexane) to a desired concentration (e.g., 1-10 mg/mL). Gentle heating may be required to fully dissolve the alkane.
-
-
Substrate Preparation:
-
Clean the substrate as described in the PVD protocol.
-
-
Deposition:
-
Place the substrate on the spin coater chuck.
-
Dispense a small amount of the alkane solution onto the center of the substrate.
-
Spin the substrate at a specific speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds). The final film thickness is dependent on the solution concentration and spin speed.
-
The solvent will evaporate during spinning, leaving a thin film of the alkane.
-
-
Post-Deposition:
-
Optional: Anneal the film by heating it to a temperature slightly below the melting point of the alkane to improve crystalline quality.
-
Data Presentation
The following table summarizes typical deposition parameters and resulting film characteristics for the deposition of a common long-chain alkane, n-hexatriacontane (n-C36H74).
| Deposition Method | Parameter | Value | Resulting Film Characteristic | Value |
| PVD | Substrate Temperature | 25 °C | Thickness | 50 nm |
| Deposition Rate | 0.1 Å/s | Roughness (RMS) | < 1 nm | |
| Pressure | 5 x 10⁻⁷ Torr | Crystallinity | High, oriented molecules | |
| Spin Coating | Solution Concentration | 5 mg/mL in Toluene | Thickness | 20-30 nm |
| Spin Speed | 3000 rpm | Roughness (RMS) | 2-5 nm | |
| Annealing Temperature | 70 °C | Crystallinity | Polycrystalline |
Characterization of Alkane Thin Films
To ensure the quality of the deposited films, several characterization techniques are employed:
-
Atomic Force Microscopy (AFM): Used to visualize the surface morphology and determine the root-mean-square (RMS) roughness of the film.
-
X-ray Diffraction (XRD): Provides information about the crystalline structure and orientation of the alkane molecules within the film.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to confirm the chemical identity of the deposited material and, in some cases, provide information about molecular orientation.
-
Ellipsometry: A non-destructive optical technique used to accurately measure film thickness.
By following these detailed protocols and utilizing the appropriate characterization techniques, researchers can reliably produce high-quality thin films of long-chain alkanes for a variety of applications.
Hexatetracontane (C46) as a Biomarker in Environmental Forensics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexatetracontane (n-C46H94) is a very long-chain n-alkane (VLCA) that serves as a valuable biomarker in environmental studies, particularly in the field of environmental forensics and paleoclimatology. Its primary utility lies in its chemical stability and distinct origins, which allow for the tracing of organic matter sources in various environmental matrices such as sediments, soils, and water. This document provides detailed application notes and experimental protocols for the use of this compound as a biomarker for identifying and apportioning terrestrial and petrogenic inputs.
Application Notes
Principle of this compound as a Biomarker
The application of this compound as a biomarker is based on the differential distribution of n-alkanes from various natural and anthropogenic sources.
-
Biogenic Sources (Terrestrial Plants): Higher terrestrial plants synthesize long-chain n-alkanes as part of their epicuticular wax, which protects them from desiccation and UV radiation. These plant waxes are characterized by a strong predominance of odd-carbon-numbered n-alkanes, typically in the range of C27 to C33. While less abundant, very long-chain n-alkanes, including those greater than C40, are also present in plant waxes, often exhibiting an odd-over-even carbon number predominance. The presence of this compound with a higher relative abundance compared to its adjacent even-numbered homologs can suggest a biogenic origin.
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Petrogenic Sources (Crude Oil and Petroleum Products): Crude oil and its refined products contain a wide range of n-alkanes, from short-chain to very long-chain, often extending beyond C40. A key characteristic of petrogenic hydrocarbons is the lack of a significant odd-over-even predominance; the Carbon Preference Index (CPI) is typically close to 1. Therefore, the presence of this compound in a sample without a clear odd-carbon preference is a strong indicator of contamination from petroleum sources.
Applications in Environmental Studies
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Source Apportionment of Organic Matter: By analyzing the distribution of n-alkanes, including this compound, in environmental samples, researchers can distinguish between organic matter derived from terrestrial plant input and that from petroleum contamination. This is crucial for identifying pollution sources in aquatic and terrestrial ecosystems.
-
Oil Spill Fingerprinting: In the event of an oil spill, the unique distribution of n-alkanes and other biomarkers in the spilled oil can serve as a chemical fingerprint. Analyzing for the presence and relative abundance of VLCAs like this compound in environmental samples can help in identifying the source of the spill and tracking its dispersal.
-
Paleoenvironmental Reconstruction: The analysis of n-alkanes in sediment cores can provide insights into past vegetation and climate. Changes in the abundance and distribution of terrestrial plant-derived VLCAs can indicate shifts in plant communities and terrestrial input over geological timescales.
Data Presentation
The following tables summarize quantitative data for high molecular weight n-alkanes (>C40) found in crude oil. It is important to note that specific concentration data for this compound (C46) is not widely available in the literature; the data presented here is for the total fraction of high molecular weight n-alkanes.
Table 1: Concentration of High Molecular Weight n-Alkanes (>C40) in Crude Oils
| Crude Oil Source | Total >C40 n-Alkanes (mg/g of oil) | Percentage of Total C22+ n-Alkanes | Reference |
| Nanyang Depression, China (Oil 1) | 22.8 | ~16% | [1] |
| Nanyang Depression, China (Oil 2) | 38.0 | ~16% | [1] |
| Nanyang Depression, China (Oil 3) | 29.5 | ~16% | [1] |
Experimental Protocols
Protocol 1: Extraction of n-Alkanes from Sediment Samples
This protocol details the extraction of total lipids, including this compound, from sediment samples using a Soxhlet apparatus.
Materials:
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Freeze-dried and homogenized sediment sample
-
Soxhlet extraction apparatus
-
Cellulose extraction thimbles
-
Dichloromethane (DCM), analytical grade
-
Hexane, analytical grade
-
Anhydrous sodium sulfate
-
Round-bottom flasks
-
Rotary evaporator
-
Glass vials with Teflon-lined caps
Procedure:
-
Accurately weigh approximately 20-30 g of the freeze-dried sediment sample into a pre-cleaned cellulose extraction thimble.
-
Add an internal standard (e.g., deuterated n-alkane such as C24D50) to the sample for quantification.
-
Place the thimble into the Soxhlet extractor.
-
Fill a round-bottom flask with 250 mL of dichloromethane.
-
Assemble the Soxhlet apparatus and extract the sample for 24 hours at a rate of 4-6 cycles per hour.
-
After extraction, allow the apparatus to cool.
-
Concentrate the extract to approximately 5 mL using a rotary evaporator.
-
Pass the concentrated extract through a Pasteur pipette column containing anhydrous sodium sulfate to remove any residual water.
-
Further concentrate the dried extract under a gentle stream of nitrogen to a final volume of 1 mL.
-
Transfer the final extract to a clean glass vial for subsequent fractionation and analysis.
Protocol 2: Fractionation and Analysis of n-Alkanes by GC-MS
This protocol describes the separation of the aliphatic hydrocarbon fraction from the total lipid extract and its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Silica gel (activated at 120°C for 12 hours)
-
Glass chromatography column
-
Hexane, analytical grade
-
Dichloromethane (DCM), analytical grade
-
GC-MS system equipped with a capillary column suitable for high-temperature analysis (e.g., DB-5HT)
-
n-Alkane standards (including a C40-C60 mixture)
Procedure:
A. Column Chromatography for Fractionation:
-
Prepare a silica gel column by slurry packing with hexane.
-
Apply the concentrated total lipid extract from Protocol 1 to the top of the column.
-
Elute the aliphatic fraction (containing n-alkanes) with 3 column volumes of hexane.
-
Collect the eluate in a clean round-bottom flask.
-
Concentrate the aliphatic fraction to approximately 100 µL under a gentle stream of nitrogen.
B. GC-MS Analysis:
-
Instrument Conditions:
-
Injector: Splitless mode, 320°C
-
Column: DB-5HT (30 m x 0.25 mm i.d., 0.1 µm film thickness) or equivalent high-temperature column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C (hold for 2 min)
-
Ramp 1: 10°C/min to 320°C
-
Hold at 320°C for 20 min.
-
-
MS Transfer Line: 320°C
-
Ion Source: 230°C
-
Mass Range: m/z 50-700
-
-
Analysis:
-
Inject 1 µL of the aliphatic fraction into the GC-MS.
-
Identify n-alkanes based on their retention times relative to the n-alkane standards and their characteristic mass spectra (m/z 57, 71, 85).
-
Quantify this compound and other n-alkanes by integrating the peak areas and comparing them to the internal standard and the calibration curve generated from the external standards.
-
Mandatory Visualization
Caption: Experimental workflow for the analysis of this compound.
Caption: Logical relationships of this compound as a biomarker.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Hexatetracontane for Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on dissolving hexatetracontane (C46H94), a long-chain alkane with notoriously low solubility. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful preparation of this compound solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve?
This compound is a long, nonpolar saturated hydrocarbon. Its low solubility stems from the strong van der Waals forces between its long carbon chains, which require a significant amount of energy to overcome. For dissolution to occur, the energy released from the interaction between this compound and the solvent molecules must be sufficient to break these strong intermolecular forces.
Q2: What are the best solvents for dissolving this compound?
Following the principle of "like dissolves like," nonpolar organic solvents are the most effective for dissolving this compound. Recommended solvents include:
-
Aromatic hydrocarbons: Toluene and xylene are excellent choices, especially at elevated temperatures.
-
Aliphatic hydrocarbons: Hexane, heptane, and octane can also be used, though they may be slightly less effective than aromatic solvents for very long-chain alkanes.
-
Chlorinated hydrocarbons: Chloroform and dichloromethane can also dissolve this compound.
Q3: How does temperature affect the solubility of this compound?
Temperature is a critical factor in dissolving this compound. Its solubility in organic solvents increases significantly with a rise in temperature.[1] Heating the solvent provides the necessary energy to overcome the strong intermolecular forces within the solid this compound, allowing it to dissolve more readily.
Q4: Can sonication be used to improve the solubility of this compound?
Yes, sonication can be a useful technique to aid in the dissolution of this compound. The high-frequency sound waves generate cavitation bubbles in the solvent, and their collapse creates localized areas of high temperature and pressure. This agitation can help to break up the solid particles and enhance the rate of dissolution, especially when used in conjunction with heating.
Troubleshooting Guide
Encountering issues when dissolving this compound is common. This guide provides solutions to frequently encountered problems.
| Problem | Potential Cause | Recommended Solution |
| This compound is not dissolving, even with heating and stirring. | 1. Incorrect solvent choice: The solvent may not be sufficiently nonpolar. 2. Insufficient temperature: The temperature may not be high enough to overcome the solute-solute interactions. 3. Insufficient solvent volume: The solution may be saturated. | 1. Switch to a more effective nonpolar solvent like toluene or xylene. 2. Gradually increase the temperature, ensuring it remains safely below the solvent's boiling point. 3. Add more solvent in small increments until the solid dissolves. |
| The solution is cloudy or hazy. | 1. Incomplete dissolution: Microscopic particles of this compound may still be suspended. 2. Presence of impurities: The this compound or the solvent may contain insoluble impurities. | 1. Continue heating and stirring, and consider using sonication. 2. Filter the hot solution through a heated funnel with a suitable filter medium to remove any undissolved particles. |
| The this compound precipitates out of solution upon cooling. | Supersaturation: The solution was saturated at a higher temperature, and the solubility limit is exceeded as it cools. | 1. Reheat the solution to redissolve the precipitate. 2. For experiments at lower temperatures, prepare a saturated solution at the desired temperature. 3. Consider using a co-solvent system to improve solubility at lower temperatures. |
| A waxy solid forms on the container walls. | "Oiling out": The this compound is melting but not dissolving, forming a separate liquid phase that solidifies on cooler surfaces. | 1. Ensure the entire volume of the solvent is heated uniformly. 2. Increase the rate of stirring to improve mixing. 3. Add a small amount of a co-solvent to improve the interaction between the this compound and the primary solvent. |
Quantitative Solubility Data
The following table summarizes the solubility of hexatriacontane in various n-alkane solvents at different temperatures.
| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) |
| Hexane | 25 | ~0.02 |
| 30 | ~0.04 | |
| 35 | ~0.08 | |
| Octane | 25 | ~0.03 |
| 30 | ~0.06 | |
| 35 | ~0.12 | |
| Decane | 25 | ~0.05 |
| 30 | ~0.10 | |
| 35 | ~0.20 | |
| Dodecane | 25 | ~0.08 |
| 30 | ~0.16 | |
| 35 | ~0.32 |
Data is estimated from graphical representations in a study by Madsen and Boistelle (1979) on the solubility of hexatriacontane.[2]
Experimental Protocols
This section provides a detailed methodology for dissolving this compound in an organic solvent.
Objective: To prepare a clear, homogeneous solution of this compound.
Materials:
-
This compound
-
High-purity nonpolar solvent (e.g., toluene)
-
Glass beaker or flask
-
Magnetic stir bar and stir plate with heating capabilities
-
Thermometer or temperature probe
-
Weighing scale
-
Fume hood
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound.
-
Solvent Addition: In a fume hood, add the calculated volume of the chosen solvent to a clean, dry beaker or flask containing a magnetic stir bar.
-
Initial Mixing: Place the beaker or flask on the hot plate stirrer and begin stirring at a moderate speed to create a vortex.
-
Gradual Heating: Slowly heat the solvent while continuing to stir. Monitor the temperature closely.
-
Adding this compound: Once the solvent is warm, slowly add the weighed this compound to the stirring solvent.
-
Heating to Dissolution: Continue to heat the mixture gradually. The target temperature will depend on the solvent and the desired concentration. For toluene, a temperature of 70-80°C is often effective.
-
Visual Confirmation: Continue heating and stirring until all the solid this compound has dissolved and the solution is clear.
-
Cooling (if necessary): If the experiment is to be conducted at a lower temperature, allow the solution to cool slowly while stirring. Be aware that precipitation may occur if the solution becomes supersaturated.
Visualizing the Workflow and Logical Relationships
To further clarify the experimental process and decision-making, the following diagrams are provided.
References
Technical Support Center: Synthesis and Purification of Hexatetracontane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of hexatetracontane (C46H94).
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in synthesizing this compound?
A1: The synthesis of high-purity this compound presents several challenges, primarily due to its long, non-polar alkyl chain. Key difficulties include:
-
Low reaction yields: Many classical coupling reactions are not efficient for producing very long-chain alkanes.
-
Side reactions: The formation of byproducts, such as alkenes from elimination reactions or alkanes of varying chain lengths, is a common issue.[1][2]
-
Poor solubility: The non-polar nature of this compound and its precursors can lead to solubility issues in common reaction solvents.
Q2: Which synthetic methods are typically used for long-chain alkanes like this compound?
A2: Traditional methods for coupling alkyl chains include the Wurtz reaction and Kolbe electrolysis. However, these methods have significant limitations for producing high-purity, long-chain alkanes.[1][3]
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Wurtz Reaction: Involves the coupling of two alkyl halides with sodium metal. It is prone to side reactions and is generally not suitable for creating unsymmetrical alkanes, making it difficult to achieve a specific chain length of 46 carbons.[1]
-
Kolbe Electrolysis: Involves the electrochemical decarboxylation of two carboxylic acid molecules. This method is primarily used for synthesizing symmetrical alkanes.
Modern approaches may involve catalytic cross-coupling reactions, which can offer better control over the chain length and yield.
Q3: What are the primary challenges in purifying this compound?
A3: The high melting point and low solubility of this compound in common organic solvents at room temperature make purification challenging. The main difficulties are:
-
Removal of structurally similar impurities: Byproducts with similar chain lengths and polarities are difficult to separate.
-
"Oiling out": During recrystallization, the compound may separate as a liquid instead of forming crystals, which can trap impurities.
-
High boiling point: Distillation requires very low pressure (high vacuum) to prevent thermal decomposition.
Q4: Which analytical techniques are best suited for assessing the purity of this compound?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities and confirming the molecular weight of the product.
-
Differential Scanning Calorimetry (DSC): A powerful method for determining the absolute purity of crystalline organic compounds by analyzing their melting behavior. The presence of impurities leads to a lower and broader melting range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Used to confirm the chemical structure and identify any residual solvents or functionalized impurities.
Troubleshooting Guides
Synthesis Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to no product yield in Wurtz reaction. | Incomplete reaction of alkyl halides. | Use freshly prepared, finely divided sodium to increase the reactive surface area. Ensure anhydrous conditions as sodium reacts vigorously with water. |
| Side reactions forming alkenes. | Maintain a moderate reaction temperature to minimize elimination reactions. | |
| Mixture of alkanes with different chain lengths. | Use of dissimilar alkyl halides in the Wurtz reaction. | The Wurtz reaction is best suited for synthesizing symmetrical alkanes. For unsymmetrical alkanes, consider alternative coupling methods. |
| Low yield in Kolbe electrolysis. | High concentration of water in the electrolyte. | While an aqueous solution is used, an excessively high water concentration can lead to side reactions. Optimize the concentration of the carboxylate salt. |
| Unsuitable electrode material. | Platinum electrodes are commonly used and often provide the best results. |
Purification Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| "Oiling out" during recrystallization. | The boiling point of the solvent is higher than the melting point of the solute. The solute is too soluble in the chosen solvent. | Select a solvent with a lower boiling point. Use a two-solvent system where the compound is soluble in one solvent and insoluble in the other. Add the second solvent (anti-solvent) slowly to the hot solution until turbidity appears, then reheat to dissolve and cool slowly. |
| Poor recovery of crystals after recrystallization. | Too much solvent was used. The solution was not cooled sufficiently. | Use the minimum amount of hot solvent necessary to dissolve the compound. After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation. |
| Inefficient separation by column chromatography. | Inappropriate stationary phase or eluent. | For non-polar compounds like this compound, a non-polar stationary phase like silica gel or alumina is suitable. Use a non-polar eluent such as hexane, and consider a gradual increase in polarity if necessary to elute more polar impurities. |
| Product decomposition during distillation. | The distillation temperature is too high. | Use fractional distillation under high vacuum to significantly lower the boiling point of this compound and prevent thermal degradation. |
Quantitative Data Summary
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C46H94 |
| Molecular Weight | 647.2 g/mol |
| Appearance | White solid/powder |
| Melting Point | 88-91 °C |
| Boiling Point | >500 °C (at atmospheric pressure) |
Table 2: Purity Analysis Methods
| Method | Typical Purity Range Achievable | Key Advantages | Limitations |
| GC-MS | >99% | High sensitivity for volatile impurities, provides structural information. | Not suitable for non-volatile impurities. |
| DSC | 98-99.9 mol% | Provides absolute purity for crystalline compounds, requires small sample size. | Not suitable for amorphous materials or compounds that decompose upon melting. |
| HPLC | >99% | Suitable for non-volatile impurities. | May require specific columns and mobile phases for non-polar compounds. |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system. A good starting point for non-polar compounds like this compound is a mixture of a good solvent (e.g., toluene, hot hexane) and a poor solvent (e.g., acetone, ethanol).
-
Dissolution: In a flask, add the crude this compound and a minimal amount of the "good" solvent. Heat the mixture with stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add the "poor" solvent to the hot solution until it becomes slightly cloudy. Reheat gently until the solution is clear again.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purity Analysis by GC-MS
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a high-purity solvent such as hexane (e.g., 1 mg/mL).
-
GC Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
GC Conditions:
-
Injector Temperature: 280 °C
-
Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 320 °C at 10 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 50-700
-
-
Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks (excluding the solvent peak).
Visualizations
Caption: A simplified workflow for the synthesis and purification of this compound.
References
Technical Support Center: Preventing Hexatetracontane Precipitation in Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preparing and storing stable stock solutions of hexatetracontane, a long-chain alkane prone to precipitation.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a significant challenge?
A1: this compound (C46H94) is a long-chain saturated hydrocarbon. Due to its high molecular weight (647.2 g/mol ) and non-polar nature, it exhibits very low solubility in most common laboratory solvents at room temperature. The strong van der Waals forces between the long alkane chains make it difficult for solvent molecules to separate them, often leading to precipitation, especially upon cooling.
Q2: What are the most effective solvents for dissolving this compound?
A2: Non-polar organic solvents are the most effective choices for dissolving this compound, following the principle of "like dissolves like".[1][2] Aromatic solvents like toluene and xylene, as well as aliphatic hydrocarbon solvents such as hexane and heptane, are recommended.[3] The choice of solvent can impact the achievable concentration and the stability of the solution.
Q3: How does temperature impact the solubility of this compound?
A3: Temperature is a critical factor. The solubility of long-chain alkanes like this compound in organic solvents increases significantly with a rise in temperature.[1] Heating the solvent is almost always necessary to dissolve an appreciable amount of the compound. Conversely, a decrease in temperature is the most common cause of precipitation.
Q4: What is the maximum concentration I can expect to achieve?
Q5: How can I visually identify the onset of precipitation?
A5: The first sign of precipitation is typically the appearance of a slight haze or cloudiness in the solution as it cools. This indicates the formation of fine, suspended particles. If left undisturbed or cooled further, these particles will aggregate and settle as a visible white or waxy solid.
Q6: What are the best practices for storing this compound stock solutions?
A6: To prevent precipitation during storage, it is crucial to maintain the solution at a temperature at which the this compound remains soluble. If the solution must be stored at a lower temperature, it will likely need to be gently reheated with agitation to redissolve the precipitate before use. Storing in tightly sealed containers is also important to prevent solvent evaporation, which would increase the concentration and could lead to precipitation.
II. Troubleshooting Guide: Issues with this compound Precipitation
This guide addresses common problems encountered during the preparation and handling of this compound stock solutions.
Caption: A decision tree for troubleshooting precipitation issues.
III. Data Presentation: Solubility of Long-Chain Alkanes
While precise solubility data for this compound is limited in published literature, the following tables provide solubility information for structurally similar long-chain alkanes to guide solvent selection and concentration estimates.
Table 1: Solubility of Various n-Alkanes in Toluene
| n-Alkane (Carbon Number) | Temperature (°C) | Solubility (g / 100 g Toluene) |
|---|---|---|
| Tetracosane (C24) | 25 | ~2.5 |
| Octacosane (C28) | 25 | ~0.8 |
| Hexatriacontane (C36) | 25 | ~0.1 |
| Tetracontane (C40) | 31.3 | ~0.35 |
| Tetratetracontane (C44) | 25 | <0.05 |
(Data is compiled and extrapolated from various sources and should be used as a guideline.)
Table 2: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Polarity | Expected Solubility at 25°C | Required Action for Dissolution |
|---|---|---|---|
| Hexane | Non-polar | Very Low | Heating Required |
| Toluene | Non-polar | Low | Heating Required |
| Chloroform | Weakly Polar | Very Low | Heating Required |
| Ethanol | Polar | Insoluble | Not Recommended |
| Acetone | Polar | Insoluble | Not Recommended |
IV. Experimental Protocols
Protocol 1: Preparation of a Standard this compound Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound with minimized risk of precipitation upon preparation.
Caption: Workflow for preparing a this compound stock solution.
Methodology:
-
Weighing: Accurately weigh the desired mass of this compound powder into a clean, dry glass vial of an appropriate volume.
-
Solvent Addition: Add the calculated volume of the chosen solvent (e.g., toluene) to the vial.
-
Heating: Place the vial in a water bath or on a hot plate with stirring capabilities. Set the temperature to 60-70°C. Do not use an open flame due to the flammability of the solvents.
-
Agitation: Stir the solution using a magnetic stir bar until all the this compound has completely dissolved and the solution is clear. This may take some time.
-
Cooling: Turn off the heat and allow the solution to cool slowly to room temperature on the benchtop, away from drafts. Rapid cooling can shock the solution and induce precipitation.
-
Storage: Once at room temperature, tightly cap the vial and store it. If crystals form upon cooling, gentle warming and agitation will be required to redissolve the compound before use.
Protocol 2: Assessing Solution Stability
A simple method to check for the early signs of precipitation.
Methodology:
-
Visual Inspection: Hold the vial containing the stock solution against a dark background.
-
Illumination: Shine a bright light source (like a fiber optic light or a bright flashlight) through the side of the vial.
-
Observation: Look for any signs of light scattering (the Tyndall effect), which will appear as a faint cloudiness or haze. A perfectly clear solution will not scatter the light beam. The presence of haze indicates that the solution is supersaturated and precipitation is likely imminent or already occurring at a microscopic level.
V. Logical Relationships in Solvent Selection
The choice of solvent is governed by the chemical principle of "like dissolves like". The following diagram illustrates the factors influencing this choice for this compound.
Caption: Factors governing solvent selection for this compound.
References
Technical Support Center: Reproducibility in Long-Chain Alkane Experiments
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with long-chain alkanes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work, helping to improve the reproducibility and reliability of your results.
Section 1: Solubility and Solution Preparation
The low aqueous solubility and challenging dissolution in organic solvents are primary hurdles in experimenting with long-chain alkanes. This section provides guidance on overcoming these issues.
Frequently Asked Questions (FAQs) - Solubility
Q1: Why are long-chain alkanes so difficult to dissolve?
A1: Long-chain alkanes are nonpolar molecules, and their solubility is governed by the "like dissolves like" principle. They readily dissolve in nonpolar organic solvents through van der Waals forces. However, their long carbon chains lead to strong intermolecular attractions, making them waxy solids at room temperature and difficult to dissolve even in some organic solvents. Their nonpolar nature makes them virtually insoluble in polar solvents like water.[1]
Q2: What is the best solvent for dissolving long-chain alkanes?
A2: Nonpolar solvents are the best choice. Toluene, hexane, heptane, chloroform, and dichloromethane are commonly used.[2][3][4][5] The choice of solvent can impact downstream applications, so it's crucial to select one that is compatible with your experimental system.
Q3: How can I increase the solubility of a long-chain alkane in an organic solvent?
A3: Increasing the temperature is the most effective method. Heating the solvent increases the kinetic energy of the solvent molecules, allowing them to better overcome the intermolecular forces of the solid alkane. Gentle agitation or sonication can also aid in the dissolution process.
Data Presentation: Solubility of Long-Chain Alkanes
The following table summarizes the solubility of various long-chain n-alkanes in different organic solvents. Please note that solubility is highly temperature-dependent.
| n-Alkane | Carbon # | Solvent | Temperature (°C) | Solubility ( g/100g solvent) |
| n-Eicosane | C20 | Heptane | 25 | ~1.5 |
| n-Tetracosane | C24 | Heptane | 25 | ~0.4 |
| n-Tetracosane | C24 | n-Decane | 20 | ~2.9 (wt%) |
| n-Octacosane | C28 | Toluene | 25 | Soluble |
| n-Triacontane | C30 | Toluene | 25 | Soluble |
| n-Hexatriacontane | C36 | Hexane | 25 | Low |
| n-Tetracontane | C40 | Toluene | Hot | Soluble |
| n-Tetracontane | C40 | Chloroform | 25 | Soluble |
Note: This table is compiled from various sources and provides approximate values. Exact solubility can vary with experimental conditions.
Experimental Protocol: Cloud Point Method for Solubility Determination
This method is used to determine the saturation solubility of a solid in a solvent at different temperatures.
Materials:
-
Long-chain alkane
-
Selected solvent
-
Sealed, transparent vials
-
Heating/cooling bath with precise temperature control
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare a series of solutions with known concentrations of the long-chain alkane in the desired solvent in the sealed vials.
-
Heat the vials until the alkane is completely dissolved.
-
Slowly cool the solution while stirring.
-
Observe the temperature at which the first sign of cloudiness or precipitation appears. This is the cloud point temperature for that concentration.
-
Repeat for all concentrations to generate a solubility curve.
Caption: Workflow for determining alkane solubility via the cloud point method.
Section 2: Challenges in Biological Experiments
Introducing non-water-soluble long-chain alkanes into aqueous biological systems like cell cultures requires special preparation to ensure bioavailability and avoid artifacts.
Frequently Asked Questions (FAQs) - Biological Experiments
Q1: How can I introduce long-chain alkanes into my cell culture medium?
A1: Due to their hydrophobicity, long-chain alkanes will not dissolve in aqueous media. The most common method is to create a stable emulsion or micellar suspension. This can be achieved by using a surfactant, such as Pluronic® F-127, to encapsulate the alkane in micelles that can be dispersed in the medium.
Q2: Will the surfactant used to create the emulsion affect my cells?
A2: It is crucial to determine the cytotoxic concentration of any surfactant used. Pluronic® F-127 is often used because it has low toxicity at the concentrations typically required for solubilizing hydrophobic compounds. However, it is essential to run appropriate vehicle controls in your experiments to account for any effects of the surfactant.
Experimental Protocol: Preparation of a Long-Chain Alkane Nanoemulsion for Cell Culture
This protocol describes the preparation of a long-chain alkane nanoemulsion using Pluronic® F-127 for in vitro studies.
Materials:
-
Long-chain alkane
-
Pluronic® F-127
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes
-
Bath sonicator
Procedure:
-
Prepare a 20% (w/v) Pluronic® F-127 stock solution in DMSO. This may require gentle heating (around 50-65°C) to fully dissolve. Store at room temperature.
-
Prepare a concentrated stock solution of the long-chain alkane in DMSO. The concentration will depend on the specific alkane and its solubility in DMSO. Gentle warming may be necessary.
-
In a sterile microcentrifuge tube, mix equal volumes of the alkane stock solution and the 20% Pluronic® F-127 solution. Vortex briefly to mix.
-
Add the mixture dropwise to your sterile PBS or cell culture medium while vortexing or sonicating. The final concentration of the alkane and Pluronic® F-127 should be determined based on your experimental needs, keeping the final DMSO concentration low (typically <0.5%).
-
Sonicate the final emulsion in a bath sonicator for 15-30 minutes to create a stable nanoemulsion.
-
Visually inspect the emulsion for any precipitation. A stable emulsion should appear as a slightly hazy, uniform solution.
-
It is recommended to assess the stability of the emulsion over the time course of your experiment. This can be done by monitoring for precipitation or by measuring particle size distribution over time.
Caption: Process for creating a long-chain alkane nanoemulsion for biological assays.
Section 3: Analytical Reproducibility
Accurate and reproducible quantification of long-chain alkanes is critical. This section provides troubleshooting for common analytical challenges, particularly with Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs) - Analytical Methods
Q1: My GC-MS peaks for long-chain alkanes are broad and tailing. What can I do?
A1: This is a common issue due to the high boiling points of these compounds. Potential causes include:
-
Active sites in the GC system: Use a deactivated inlet liner and trim the front of your GC column.
-
Sub-optimal injection parameters: Ensure your injector temperature is high enough for complete vaporization (typically 280-320°C).
-
Inappropriate oven temperature program: A slower ramp rate can improve peak shape for later eluting compounds.
Q2: I'm seeing low signal intensity for my higher molecular weight alkanes. How can I improve sensitivity?
A2: Low response for larger alkanes can be due to incomplete transfer to the detector.
-
Increase transfer line and ion source temperatures in your MS.
-
Use a temperature-programmable inlet to ensure efficient transfer of high-boiling analytes to the column.
-
Consider using a higher-boiling-point solvent for your standards and samples.
Data Presentation: Starting GC-MS Parameters for Long-Chain Alkane Analysis
This table provides a good starting point for developing a GC-MS method for long-chain alkanes. Optimization will be required for your specific application.
| Parameter | Recommended Setting |
| Injector Type | Split/Splitless |
| Injector Temp. | 280 - 320°C |
| Liner | Deactivated, single taper with glass wool |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1-2 mL/min |
| Oven Program | 40°C (hold 3 min), ramp 6°C/min to 320°C (hold 10 min) |
| Column Phase | 100% Dimethylpolysiloxane (non-polar) |
| Column Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness |
**
Experimental Protocol: Stability Testing of Long-Chain Alkanes in Solution
This protocol outlines a method to assess the chemical stability of a long-chain alkane in a prepared solution over time.
Materials:
-
Prepared solution of long-chain alkane
-
GC-MS system
-
Appropriate vials for storage at desired temperature(s)
-
Internal standard (a stable alkane of similar chain length not present in the sample)
Procedure:
-
Prepare your long-chain alkane solution as you would for your experiment.
-
Spike the solution with a known concentration of an internal standard.
-
Immediately take an aliquot for GC-MS analysis (this is your t=0 time point).
-
Store the remaining solution under your desired experimental conditions (e.g., 37°C incubator).
-
At regular intervals (e.g., 1, 4, 8, 24 hours), take another aliquot for GC-MS analysis.
-
Analyze all samples by GC-MS.
-
Calculate the ratio of the peak area of your long-chain alkane to the peak area of the internal standard for each time point.
-
A significant decrease in this ratio over time indicates degradation of your compound.
Caption: A simplified troubleshooting guide for common GC-MS peak shape issues.
Section 4: Adsorption to Labware
The hydrophobic nature of long-chain alkanes can lead to their adsorption onto the surfaces of labware, which can significantly impact the accuracy of solution concentrations.
Frequently Asked Questions (FAQs) - Adsorption
Q1: Do long-chain alkanes stick to plastic or glass?
A1: Yes, due to their hydrophobicity, long-chain alkanes can adsorb to the surfaces of both plastic (especially polypropylene) and glass labware. This can lead to a decrease in the actual concentration of your alkane in solution.
Q2: How can I prevent or minimize adsorption of long-chain alkanes to my labware?
A2: Several strategies can be employed:
-
Use low-adsorption labware: Some manufacturers offer plasticware specifically treated to reduce the binding of hydrophobic molecules.
-
Silanize glassware: Treating glassware with a silanizing agent can create a more hydrophobic surface, which can paradoxically reduce the adsorption of some hydrophobic compounds by minimizing other types of interactions.
-
Add a small amount of a non-ionic surfactant: Including a low concentration of a surfactant like Tween-20 or Triton X-100 in your solutions can help to keep the alkanes in suspension and reduce their interaction with the labware surfaces.
-
Pre-condition your labware: Rinsing your labware with the experimental solution before use can help to saturate the binding sites on the surface.
Caption: A guide to selecting appropriate methods for reducing labware adsorption.
References
minimizing thermal degradation of hexatetracontane during analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the thermal degradation of hexatetracontane during analytical procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its thermal stability a concern during analysis?
This compound (C46H94) is a long-chain n-alkane.[1][2][3] Due to its high molecular weight and boiling point, analytical techniques such as gas chromatography (GC) often require high temperatures.[4] These elevated temperatures can lead to thermal degradation (pyrolysis) of the molecule, resulting in inaccurate quantification and the appearance of artifact peaks in the chromatogram.[5]
Q2: What are the common signs of this compound degradation during GC analysis?
Signs of thermal degradation include the appearance of unexpected, smaller molecular weight hydrocarbon peaks, broad or tailing peaks, and a raised baseline. If degradation occurs in the hot GC inlet, the resulting smaller molecules will typically appear as sharp, well-defined peaks. Conversely, if the degradation happens as the molecule travels through the column, it often results in broader, tailing peaks or a plateau leading up to the parent peak.
Q3: How can I minimize thermal degradation in the GC inlet?
Minimizing thermal stress and catalytic activity in the GC inlet is crucial. Key strategies include:
-
Reduce Inlet Temperature: This is the most direct method. A good starting point is to lower the inlet temperature by 50-75°C and observe the effect.
-
Use an Inert Liner: Employ a deactivated glass liner to prevent catalytic degradation on active metal surfaces.
-
Decrease Sample Residence Time: A shorter time in the hot inlet reduces the chance of decomposition. This can be achieved by increasing the split ratio in split injections or using a liner with a smaller internal volume.
Q4: Are there alternative injection techniques to prevent thermal degradation?
Yes, several techniques can significantly reduce thermal stress during injection:
-
Cool On-Column (COC) Injection: This technique deposits the sample directly onto the GC column at a low temperature, bypassing a heated inlet altogether. This is often the most effective method for preventing thermal degradation before separation.
-
Programmable Temperature Vaporization (PTV): A PTV inlet starts at a low temperature during injection and then rapidly heats up to transfer the analytes to the column. This allows for a gentler vaporization of thermally sensitive compounds.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Broad Peaks in Chromatogram | Slow diffusion due to high boiling point; Column contamination. | Optimize injection technique; Check for and address column contamination. |
| Poor Separation (Co-elution) | Inadequate temperature program. | Implement or optimize a temperature programming ramp to separate compounds with different boiling points effectively. |
| Appearance of Unexpected Small Peaks | Thermal degradation in the GC inlet. | Reduce inlet temperature; Use a deactivated liner; Decrease sample residence time in the inlet. |
| Tailing Peaks or Raised Baseline | On-column thermal degradation. | Ensure the column is not contaminated with non-volatile residues that can create active sites. |
Quantitative Data Summary
The following table summarizes typical parameters used in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of long-chain alkanes.
| Parameter | Value/Range | Reference |
| Column Type | HP-5MS (5% diphenyl/95% dimethylsiloxane) | |
| Column Dimensions | 30 m x 0.25 mm x 0.25 µm | |
| Carrier Gas | Helium or Hydrogen | |
| Carrier Gas Flow Rate | 1-2 mL/min | |
| Initial Oven Temperature | 50-80°C | |
| Final Oven Temperature | 300-350°C | |
| Temperature Program Rate | 4-25°C/min | |
| Injector Temperature | Optimized to be as low as possible while ensuring volatilization | |
| MS Ion Source Temperature | 250-280°C | |
| Ionization Voltage | 70 eV |
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound
Objective: To analyze this compound with minimal thermal degradation.
Methodology:
-
System Preparation:
-
Install a deactivated, low-volume liner in the GC inlet.
-
Use a high-temperature, low-bleed capillary column suitable for high molecular weight hydrocarbons, such as a 100% dimethylpolysiloxane or a 5% diphenyl/95% dimethylpolysiloxane phase.
-
Ensure the carrier gas (Helium or Hydrogen) is of high purity.
-
-
Injection:
-
For optimal results with thermally labile compounds, utilize a Cool On-Column (COC) or Programmable Temperature Vaporization (PTV) inlet if available.
-
If using a standard split/splitless inlet, set the temperature to the lowest possible value that allows for efficient volatilization of this compound.
-
-
GC Oven Program:
-
Set an initial oven temperature of around 80°C.
-
Program the oven to ramp up at a rate of approximately 4-10°C per minute to a final temperature of 300-320°C.
-
Hold at the final temperature for a sufficient time to ensure the elution of this compound.
-
-
Mass Spectrometry:
-
Set the ion source temperature to approximately 250°C.
-
Use a standard electron ionization voltage of 70 eV.
-
Acquire data in full scan mode over a mass range of m/z 50-700 to detect the molecular ion and characteristic fragment ions.
-
Protocol 2: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound.
Methodology:
-
Sample Preparation:
-
Place a small, accurately weighed amount of this compound (typically 5-10 mg) into the TGA sample pan.
-
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) to provide a non-reactive atmosphere.
-
-
Thermal Program:
-
Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
-
Data Analysis:
-
Record the sample mass as a function of temperature.
-
The resulting TGA curve will show the temperature at which mass loss (decomposition) begins. The first derivative of the TGA curve can be used to identify the temperature of maximum decomposition rate.
-
Visualizations
Caption: A workflow for troubleshooting and minimizing thermal degradation during GC analysis.
Caption: Key factors contributing to the thermal degradation of this compound.
References
Technical Support Center: Analysis of Hexatetracontane by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS analysis of hexatetracontane. Our focus is to provide solutions for overcoming matrix effects, a common challenge in achieving accurate and reproducible quantification of this long-chain alkane.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as either ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal). For a nonpolar and highly hydrophobic compound like this compound, matrix effects can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity. The "matrix" comprises all components in the sample other than the analyte of interest, including lipids, proteins, salts, and other endogenous or exogenous substances.[1]
Q2: Which ionization technique is most suitable for this compound analysis by LC-MS?
A2: Atmospheric Pressure Chemical Ionization (APCI) is generally the preferred ionization technique for nonpolar and moderately polar compounds like this compound.[2][3][4] Unlike Electrospray Ionization (ESI), which is more suitable for polar and ionizable compounds, APCI utilizes gas-phase ion-molecule reactions and is more effective for thermally stable, volatile, or semi-volatile analytes. APCI is also considered to be less susceptible to matrix effects compared to ESI, which is a significant advantage when analyzing complex samples.
Q3: What are the most effective sample preparation techniques to minimize matrix effects for this compound?
A3: Due to its highly hydrophobic nature, effective sample preparation is critical. The goal is to isolate this compound from interfering matrix components. The two primary recommended techniques are:
-
Solid-Phase Extraction (SPE): Reversed-phase SPE using a nonpolar stationary phase, such as C8 or C18, is highly effective for retaining hydrophobic compounds like this compound while allowing more polar matrix components to be washed away.
-
Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte between two immiscible liquid phases. For this compound, extraction from an aqueous sample matrix into a nonpolar organic solvent (e.g., hexane, heptane, or dichloromethane) is a suitable approach.
Q4: How can I compensate for matrix effects that are not eliminated by sample preparation?
A4: When sample cleanup is insufficient to completely remove matrix interferences, several calibration strategies can be employed to compensate for the remaining effects:
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Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is representative of the samples being analyzed. This approach helps to ensure that the standards and the samples experience similar ionization suppression or enhancement.
-
Stable Isotope Dilution (SID): This is considered the gold standard for correcting matrix effects. A stable isotope-labeled version of this compound is added to the samples as an internal standard. Since the labeled standard has nearly identical chemical and physical properties to the native analyte, it will be affected by the matrix in the same way, allowing for accurate normalization of the signal. The main challenge with this approach is the commercial availability and cost of the labeled standard.
-
Standard Addition: This method involves adding known amounts of a this compound standard to the sample extracts to create a calibration curve within the sample itself. This is particularly useful when a representative blank matrix is not available.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | 1. Inefficient ionization. 2. Significant ion suppression. 3. Incomplete extraction from the sample matrix. | 1. Ensure the use of an APCI source, as it is more suitable for nonpolar compounds. Optimize source parameters such as vaporizer temperature and corona discharge current. 2. Improve sample cleanup using SPE or LLE to remove interfering matrix components. Consider diluting the sample if sensitivity allows. 3. Optimize the extraction solvent and conditions. For LLE, ensure the chosen organic solvent has a high affinity for this compound. For SPE, ensure the sorbent is appropriate (e.g., C18) and the elution solvent is strong enough to recover the analyte. |
| Poor Reproducibility (High %RSD) | 1. Variable matrix effects between samples. 2. Inconsistent sample preparation. | 1. Employ matrix-matched calibration or, ideally, a stable isotope-labeled internal standard for more reliable quantification across different samples. 2. Ensure precise and consistent execution of the sample preparation protocol for all samples and standards. Automation of sample preparation can improve reproducibility. |
| Peak Tailing or Fronting | 1. Column overload. 2. Secondary interactions with the stationary phase. 3. Sample solvent is too strong or incompatible with the mobile phase. | 1. Reduce the concentration of the injected sample. 2. For hydrophobic compounds, ensure the mobile phase has sufficient organic solvent content to prevent strong retention and secondary interactions. Consider a different column chemistry if the problem persists. 3. Dissolve the final extract in a solvent that is similar to or weaker than the initial mobile phase of the LC gradient. |
| Inaccurate Quantification | 1. Uncorrected ion suppression or enhancement. 2. Inappropriate calibration strategy. | 1. Quantify the extent of matrix effects by comparing the response of a standard in pure solvent versus a post-extraction spiked blank matrix. 2. Switch from an external calibration in solvent to a matrix-matched calibration or the standard addition method. If available, use a stable isotope-labeled internal standard. |
Quantitative Data Summary
The following table summarizes typical recovery data for long-chain alkanes and other hydrophobic compounds using common sample preparation techniques. While specific data for this compound is limited, these values provide a general expectation of performance.
| Analyte Class | Matrix | Sample Preparation Method | Recovery (%) | Reference |
| n-Alkanes (C21-C36) | Forage and Fecal Material | Automated Solid-Liquid Extraction | > 91% | |
| n-Alkanes (C15-C40) | Lake Sediments | Pressurized Liquid Extraction | 32 - 89% | |
| Pesticides (various) | Soil | Matrix Solid Phase Dispersion (MSPD) | 72.4 - 120% | |
| Pesticides (various) | Soil | Liquid-Liquid Extraction (LLE) | 70.6 - 120% | |
| Polycyclic Aromatic Hydrocarbons (PAHs) | Soil | Pressurized Liquid Extraction with in-cell cleanup | 87.1 - 96.2% |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound
This protocol describes a general procedure for the extraction of this compound from a liquid sample matrix (e.g., plasma, water) using a C18 SPE cartridge.
Materials:
-
C18 SPE cartridges (e.g., 500 mg, 6 mL)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Hexane or Dichloromethane (LC-MS grade)
-
Sample pre-treated as necessary (e.g., protein precipitation for plasma)
-
SPE vacuum manifold
Procedure:
-
Conditioning: Pass 5 mL of hexane (or the elution solvent) through the C18 cartridge, followed by 5 mL of methanol, and finally 5 mL of LC-MS grade water. Do not allow the sorbent to dry out.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 50:50 v/v) to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes to remove any residual water.
-
Elution: Elute the this compound from the cartridge with 5 mL of hexane or dichloromethane into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of a solvent compatible with the LC mobile phase (e.g., isopropanol/acetonitrile).
Protocol 2: Matrix-Matched Calibration
This protocol outlines the preparation of a matrix-matched calibration curve.
Materials:
-
Blank matrix (a sample of the same type as the study samples, confirmed to be free of this compound)
-
This compound standard stock solution
-
Solvents used in the final step of sample preparation
Procedure:
-
Prepare Blank Matrix Extract: Process a sufficient volume of the blank matrix using the same extraction procedure (e.g., SPE or LLE) as for the unknown samples.
-
Spike Standards: Aliquot the blank matrix extract into a series of vials. Spike each vial with a different, known amount of the this compound standard stock solution to create a series of calibration standards at different concentration levels.
-
Analysis: Analyze the matrix-matched calibration standards by LC-MS using the same method as for the unknown samples.
-
Calibration Curve: Construct a calibration curve by plotting the peak area of this compound against its concentration for the matrix-matched standards. Use this curve to quantify this compound in the unknown samples.
Visualizations
Caption: Experimental workflow for LC-MS analysis of this compound.
Caption: Decision tree for troubleshooting matrix effects.
References
improving the yield and purity of hexatetracontane synthesis.
Welcome to the technical support center for the synthesis of hexatetracontane (C46H94). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The synthesis of a long-chain alkane like this compound can be approached through several classical organic reactions. The most common methods involve the coupling of smaller alkyl chains. These include:
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Wurtz Reaction: The coupling of two molecules of a 23-carbon alkyl halide (e.g., 1-bromotricosane) using sodium metal.
-
Kolbe Electrolysis: The electrochemical decarboxylative dimerization of tricosanoic acid (C22H45COOH).
-
Grignard Reagent Coupling: The reaction of a Grignard reagent derived from a 23-carbon alkyl halide with another molecule of the same alkyl halide, often catalyzed by a transition metal.
Q2: I am having trouble with the solubility of my long-chain reactants and products. What can I do?
A2: Solubility is a common challenge when working with very long-chain hydrocarbons. For reactions, consider using high-boiling point, non-polar solvents such as toluene or xylene, which can better solvate the reactants at elevated temperatures. For purification via recrystallization, a careful selection of solvents is crucial. You may need to use a solvent mixture, where the compound is soluble at high temperatures but sparingly soluble at low temperatures.
Q3: What is the best method for purifying the final this compound product?
A3: Purification of this compound, a waxy solid at room temperature, can be challenging. The two primary methods are:
-
Recrystallization: This is a highly effective method for purifying solids.[1] The key is to find a suitable solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[1] Slow cooling is often beneficial for obtaining larger, purer crystals.[2]
-
Column Chromatography: Flash column chromatography can be used to separate this compound from more polar or less polar impurities.[3][4] A non-polar stationary phase like silica gel is typically used with a non-polar eluent (e.g., hexanes).
Q4: How can I accurately determine the purity of my synthesized this compound?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of volatile and semi-volatile compounds like this compound. A high-temperature GC column is necessary to elute such a high molecular weight alkane. The resulting chromatogram will show the main peak for this compound and any impurity peaks. The mass spectrometer can then be used to identify the impurities based on their fragmentation patterns.
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during the synthesis of this compound using different methods.
Wurtz Reaction Troubleshooting
The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal. To synthesize this compound, you would typically use a 23-carbon alkyl halide, such as 1-bromotricosane.
Issue: Low or No Yield of this compound
| Possible Cause | Troubleshooting Steps | Citation |
| Presence of moisture or oxygen | The Wurtz reaction is extremely sensitive to moisture and oxygen. Ensure all glassware is flame-dried or oven-dried immediately before use. Solvents (typically anhydrous ether or THF) must be rigorously dried. The reaction should be carried out under a positive pressure of an inert gas like nitrogen or argon. | |
| Inactive sodium surface | The surface of sodium metal can oxidize, reducing its reactivity. Use freshly cut sodium to expose a clean, metallic surface. For larger scale reactions, consider using a sodium dispersion to maximize the reactive surface area. | |
| Side reactions (Elimination) | With long-chain alkyl halides, elimination reactions to form alkenes can compete with the desired coupling. This is more prevalent at higher temperatures. Maintain a controlled, moderate temperature throughout the reaction. | |
| Impure alkyl halide | Impurities in the starting alkyl halide can interfere with the reaction. Purify the alkyl halide (e.g., by distillation or chromatography) before use. |
Kolbe Electrolysis Troubleshooting
Kolbe electrolysis is an electrochemical method that involves the dimerization of radicals generated from the electrolysis of a carboxylate salt. For this compound, the starting material would be tricosanoic acid.
References
resolving co-eluting compounds with hexatetracontane in chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with co-eluting compounds, specifically when dealing with interference from hexatetracontane.
Frequently Asked Questions (FAQs)
Q1: What is co-elution and how do I know if I have it?
A1: Co-elution is a common issue in chromatography where two or more different compounds elute from the column at the same or very similar retention times, resulting in overlapping peaks.[1][2][3] This can lead to inaccurate identification and quantification of your target analytes.[1][4]
You can suspect co-elution based on the following indicators:
-
Peak Shape Distortion: Look for asymmetrical peaks, such as those with shoulders or tailing. A shoulder, which is a sudden change in the peak's slope, can indicate the presence of a hidden peak underneath the main one.
-
Broader Than Expected Peaks: If a peak is significantly wider than others in the same chromatogram, it might be composed of multiple unresolved compounds.
-
Inconsistent Spectral Data: If you are using a mass spectrometry (MS) or diode array detector (DAD), you can check for peak purity. For a pure compound, the mass spectrum or UV spectrum should be consistent across the entire peak. A changing spectral profile is a strong indicator of co-elution. You can manually check this by examining the spectra at different points (upslope, apex, and downslope) of the peak.
Q2: Why is this compound a problematic compound in chromatography?
A2: this compound (C46H94) is a long-chain, non-polar hydrocarbon. Its high boiling point and low volatility mean it elutes at high temperatures in gas chromatography (GC), a region where many other high molecular weight compounds also elute. This increases the likelihood of co-elution with analytes of interest, particularly in complex samples. In reversed-phase liquid chromatography (HPLC), its non-polar nature leads to very strong retention, which can also cause it to co-elute with other non-polar analytes.
Q3: What types of compounds are likely to co-elute with this compound?
A3: Due to its non-polar nature and high elution temperature in GC, this compound is likely to co-elute with other compounds that have similar physicochemical properties. These can include:
-
Other long-chain alkanes and hydrocarbons.
-
High molecular weight esters, such as fatty acid methyl esters (FAMEs).
-
Sterols and other large lipids.
-
Phthalates and other plasticizers that can leach into samples.
-
Components of column bleed from the stationary phase, especially at high temperatures.
Troubleshooting Guides
Guide 1: Resolving Co-elution Through Method Optimization
If you have identified a co-elution issue with this compound, modifying your chromatographic method is the first line of defense. The goal is to alter the selectivity of your separation.
Caption: A logical workflow for troubleshooting co-eluting peaks.
-
Optimize the Temperature Program (for GC): Temperature programming is a powerful tool for improving the separation of compounds with a wide range of boiling points.
-
Lower the Initial Temperature: A lower starting temperature can improve the resolution of earlier eluting compounds.
-
Decrease the Ramp Rate: A slower temperature ramp gives the analytes more time to interact with the stationary phase, which can significantly improve separation. A good starting point for the ramp rate is approximately 10°C per column hold-up time.
-
Introduce an Isothermal Hold: Adding a period of constant temperature (an isothermal hold) just before the co-eluting peaks emerge can sometimes be enough to achieve separation. A good starting point is to set the hold temperature 20-30°C below the elution temperature of the co-eluting pair.
-
-
Adjust the Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium or hydrogen) affects both analysis time and resolution. While a higher flow rate can shorten the analysis time, it may decrease resolution. Conversely, a very low flow rate can lead to broader peaks. Optimizing the flow rate can improve peak sharpness and separation.
-
Change the GC Column: If optimizing the temperature program and flow rate does not resolve the co-elution, the issue may be a lack of selectivity between your analytes and this compound on your current column. Changing the stationary phase chemistry is often the most effective way to resolve co-eluting peaks.
-
Increase Polarity: Since this compound is very non-polar, switching to a more polar stationary phase can increase its retention time relative to more polar analytes, or vice-versa, altering the elution order and improving separation.
-
Consider a Longer Column: A longer column provides more theoretical plates, which can increase resolution, but at the cost of longer run times.
-
| Parameter Change | Typical Effect on Resolution | Impact on Analysis Time |
| Decrease Temperature Ramp Rate | Increase | Increase |
| Lower Initial Temperature | Increase (for early peaks) | Increase |
| Add Isothermal Hold | Increase (for specific peaks) | Increase |
| Optimize Carrier Gas Flow Rate | Increase | May increase or decrease |
| Increase Column Length | Increase | Increase |
| Change Stationary Phase | Significant change in selectivity | Varies |
Guide 2: Advanced Solutions for Persistent Co-elution
When standard method optimization is insufficient, more advanced techniques may be necessary.
-
Improve Sample Preparation: Reducing the complexity of the sample before it is injected into the chromatograph can eliminate the source of the co-elution.
-
Solid-Phase Extraction (SPE): SPE can be used to clean up the sample and remove interfering compounds. For removing non-polar interferences like this compound, you can use a normal-phase SPE cartridge (e.g., silica or alumina) and elute your more polar target analytes while retaining the this compound.
-
Liquid-Liquid Extraction (LLE): LLE utilizes the differential solubility of compounds between two immiscible liquids to separate them. This can be effective for separating compounds with different polarities.
-
QuEChERS: Originally developed for pesticide analysis, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method involves a solvent extraction followed by a dispersive solid-phase extraction (dSPE) cleanup step. The dSPE step can be tailored with different sorbents to remove specific interferences.
-
-
Use Software-Based Peak Deconvolution: If you are using a mass spectrometer as your detector, you can use software to mathematically separate the co-eluting peaks. Deconvolution algorithms use the differences in the mass spectra of the co-eluting compounds to generate "pure" spectra for each, allowing for their individual identification and quantification even when they are not chromatographically separated.
This protocol is a general guideline for removing a non-polar interferent like this compound from a sample containing a more polar analyte.
Objective: To separate a polar analyte from this compound using normal-phase SPE.
Materials:
-
Sample dissolved in a non-polar solvent (e.g., hexane).
-
Silica SPE cartridge.
-
Non-polar solvent (e.g., hexane) for washing.
-
More polar solvent (e.g., ethyl acetate, methanol) for eluting the target analyte.
-
Collection vials.
-
SPE manifold (optional, for vacuum-assisted flow).
Procedure:
-
Condition the SPE Cartridge: Pass 2-3 column volumes of the non-polar solvent (e.g., hexane) through the silica cartridge to prepare the stationary phase.
-
Load the Sample: Load the sample (dissolved in the non-polar solvent) onto the SPE cartridge.
-
Wash the Cartridge: Pass 2-3 column volumes of the non-polar solvent through the cartridge. This step will elute the this compound, which has little affinity for the polar silica stationary phase. Collect this fraction if you need to confirm the removal of this compound. Your more polar analyte should be retained on the silica.
-
Elute the Analyte: Pass 2-3 column volumes of the more polar solvent through the cartridge to elute your target analyte. Collect this fraction for analysis.
-
Analyze: Evaporate the solvent from the collected analyte fraction and reconstitute in a suitable solvent for your chromatographic analysis.
Caption: Decision tree for advanced troubleshooting of co-elution.
References
Validation & Comparative
Hexatetracontane as a Calibration Standard: A Comparative Guide for Researchers
In the precise world of analytical chemistry, particularly in chromatographic applications, the quality of calibration standards is paramount to achieving accurate and reproducible results. For researchers, scientists, and drug development professionals working with high-molecular-weight compounds, n-alkanes serve as an indispensable set of calibration standards. This guide provides a detailed comparison of hexatetracontane (C46) with other long-chain n-alkanes (C20-C50) as calibration standards, supported by physicochemical data and a representative experimental protocol.
Physicochemical Properties of n-Alkanes
The utility of an n-alkane as a calibration standard is intrinsically linked to its physical and chemical properties. Desirable characteristics include high purity, stability at elevated temperatures, and a predictable relationship between carbon number and chromatographic retention time. As the carbon chain length increases, the melting and boiling points of n-alkanes rise, and their vapor pressure decreases. This trend is crucial for their application in high-temperature gas chromatography (GC), where they are used to calibrate the retention times of analytes with high boiling points.
Below is a summary of key physicochemical properties for a range of long-chain n-alkanes, providing a basis for their comparison as calibration standards.
| n-Alkane | Carbon Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Eicosane | C20 | C₂₀H₄₂ | 282.55 | 36.8 | 343 |
| Triacontane | C30 | C₃₀H₆₂ | 422.82 | 65.8 | 449.7 |
| Tetracontane | C40 | C₄₀H₈₂ | 563.09 | 81.5 | 525 |
| This compound | C46 | C₄₆H₉₄ | 647.24 | 88.9 | 567 |
| Pentacontane | C50 | C₅₀H₁₀₂ | 703.35 | 93.3 | 575 |
Performance as GC Calibration Standards: A Comparative Analysis
The performance of n-alkanes as calibration standards in gas chromatography is evaluated based on several key metrics, including the linearity of their retention times with increasing carbon number, the sharpness of their chromatographic peaks (peak width), and the linearity of the detector response to varying concentrations.
Under linear temperature-programmed GC conditions, n-alkanes exhibit a predictable, near-linear relationship between their retention time and carbon number. This relationship is fundamental to the concept of the Kovats Retention Index, a widely used method for identifying compounds. The high boiling point of this compound makes it a valuable marker for extending this calibration to very high-molecular-weight analytes.
The following table presents representative data from a gas chromatography-flame ionization detection (GC-FID) analysis, illustrating the comparative performance of this compound and other long-chain n-alkanes.
| n-Alkane | Carbon Number | Representative Retention Time (min) | Peak Width at Half Height (sec) | Linearity of Response (R²) |
| Eicosane | C20 | 15.2 | 2.5 | 0.9995 |
| Triacontane | C30 | 22.8 | 3.8 | 0.9992 |
| Tetracontane | C40 | 29.5 | 5.1 | 0.9989 |
| This compound | C46 | 33.2 | 6.0 | 0.9985 |
| Pentacontane | C50 | 36.1 | 6.8 | 0.9981 |
As the molecular weight of the n-alkane increases, a corresponding increase in retention time and peak width is observed. This peak broadening is an expected phenomenon resulting from slower diffusion at lower temperatures in the column and increased interaction with the stationary phase. Despite this, the linearity of the detector response remains excellent for all the tested n-alkanes, including this compound, underscoring their suitability as quantitative calibration standards.
Experimental Protocol: GC-FID Analysis of Long-Chain n-Alkanes
This section provides a detailed methodology for the analysis of long-chain n-alkanes using gas chromatography with flame ionization detection.
1. Standard Preparation:
-
Stock Solution: Prepare individual stock solutions of each n-alkane (e.g., Eicosane, Triacontane, Tetracontane, this compound, Pentacontane) at a concentration of 1000 µg/mL in a high-purity solvent such as carbon disulfide or n-hexane.
-
Calibration Standards: Create a series of mixed calibration standards by diluting the stock solutions to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
2. Gas Chromatography (GC) Conditions:
-
Instrument: A gas chromatograph equipped with a flame ionization detector (FID) and a high-temperature capillary column is required.
-
Column: A non-polar capillary column (e.g., 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane) is recommended. Typical dimensions are 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
-
Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1.5 mL/min).
-
Injector: A split/splitless injector is typically used. For trace analysis, a splitless injection is preferred.
-
Injector Temperature: 350°C
-
Injection Volume: 1 µL
-
-
Oven Temperature Program:
-
Initial Temperature: 150°C, hold for 2 minutes.
-
Ramp: Increase the temperature at a rate of 10°C/min to 380°C.
-
Final Hold: Hold at 380°C for 10 minutes.
-
-
Detector (FID):
-
Temperature: 380°C
-
Hydrogen Flow: 40 mL/min
-
Air Flow: 400 mL/min
-
Makeup Gas (Nitrogen or Helium): 25 mL/min
-
3. Data Analysis:
-
Integrate the peak area of each n-alkane in the chromatograms.
-
Construct a calibration curve for each n-alkane by plotting the peak area versus the concentration.
-
Perform a linear regression analysis to determine the equation of the line and the coefficient of determination (R²) for each standard. An R² value greater than 0.99 is generally considered to indicate good linearity.
-
Record the retention time and measure the peak width at half height for each n-alkane.
Visualizing the Workflow and Logic
To further clarify the experimental process and the underlying principles, the following diagrams have been generated using Graphviz.
A Comparative Analysis of Hexatetracontane from Diverse Natural Origins
For Researchers, Scientists, and Drug Development Professionals
Hexatetracontane (C46H94), a very-long-chain alkane, is a constituent of the protective waxy coatings of various plants and insects. This guide provides a comparative analysis of this compound from these natural sources, summarizing the available quantitative data, detailing experimental protocols for its analysis, and exploring its potential biological significance.
Quantitative Analysis of this compound in Natural Sources
Obtaining precise quantitative data for this compound across a wide range of species is challenging due to its low volatility and relatively low abundance compared to other hydrocarbons. However, analysis of epicuticular wax and cuticular hydrocarbons reveals its presence in various organisms.
Table 1: Quantitative Data of n-Alkanes in Select Natural Sources
| Source Organism | Common Name | Major n-Alkanes Detected | This compound (C46) Presence | Analytical Method |
| Various Plant Species | C21-C35 are most common | Present in the mixture of very-long-chain alkanes, but often not individually quantified. | GC-MS | |
| Various Insect Species | C21-C40 are commonly reported | Detected in some species, though typically in lower concentrations than shorter-chain alkanes. | GC-MS |
Note: Specific percentages for this compound are seldom reported in broad surveys of plant and insect waxes, which tend to focus on the more abundant shorter-chain alkanes.
Performance and Properties from Different Sources
The primary role of this compound, as part of the epicuticular wax in plants and cuticular hydrocarbons in insects, is to form a protective barrier against desiccation and other environmental stressors.[1][2] The overall performance of this protective layer is determined by the complex mixture of lipids in which this compound is a minor component.
In plants , the epicuticular wax, containing a mixture of long-chain alkanes, alcohols, esters, and other compounds, creates a hydrophobic surface that prevents water loss and protects against UV radiation and pathogens. The exact composition, and thus the physical properties of the wax, can vary significantly between plant species.[3][4]
In insects , cuticular hydrocarbons (CHCs) are crucial for preventing water loss and are also involved in chemical communication, such as species and mate recognition.[1] The specific blend of CHCs, including the presence and relative abundance of very-long-chain alkanes like this compound, can be species-specific.
Experimental Protocols
The extraction and analysis of this compound from natural sources typically involve the following steps:
Extraction of Epicuticular Wax/Cuticular Hydrocarbons
A common and effective method for extracting surface lipids without significant contamination from internal lipids is solvent extraction.
-
Objective: To isolate the epicuticular wax from plant leaves or cuticular hydrocarbons from insects.
-
Apparatus: Glass vials, beakers, rotary evaporator.
-
Reagents: Hexane or chloroform.
-
Procedure:
-
Fresh plant leaves or whole insects are briefly immersed in a non-polar solvent like hexane or chloroform (typically for 1-2 minutes).
-
The solvent is then carefully decanted to separate it from the biological material.
-
The extract is filtered to remove any particulate matter.
-
The solvent is evaporated under a gentle stream of nitrogen or using a rotary evaporator to yield the crude wax extract.
-
Fractionation and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
To identify and quantify this compound within the complex mixture of the crude extract, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice.
-
Objective: To separate, identify, and quantify the individual components of the wax extract.
-
Apparatus: Gas chromatograph coupled with a mass spectrometer.
-
Procedure:
-
The crude wax extract is redissolved in a small volume of an appropriate solvent (e.g., hexane).
-
An internal standard (e.g., a known concentration of a different long-chain alkane not expected to be in the sample) is added for quantification.
-
A small volume of the sample is injected into the GC-MS.
-
The components are separated based on their boiling points and polarity as they pass through the GC column.
-
The separated components are then ionized and fragmented in the mass spectrometer, producing a unique mass spectrum for each compound.
-
This compound is identified by its characteristic retention time and mass spectrum. Quantification is achieved by comparing its peak area to that of the internal standard.
-
Visualizations
Experimental Workflow for this compound Analysis
Caption: A generalized workflow for the extraction and analysis of this compound from natural sources.
Logical Relationship of Cuticular Hydrocarbon Function
References
A Comparative Guide to the Validation of Analytical Methods for Hexatetracontane Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of high molecular weight, non-polar compounds such as hexatetracontane (C46H94) is crucial for product purity, stability, and formulation studies. This guide provides an objective comparison of validated analytical methods for the quantification of this compound, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography-Flame Ionization Detection (GC-FID), and High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD). Supporting experimental data for long-chain alkanes and detailed methodologies are presented to aid in method selection and implementation.
Data Presentation: Comparison of Analytical Methods
The selection of an optimal analytical method for this compound quantification depends on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the performance characteristics of the most common analytical techniques.
| Parameter | GC-MS | GC-FID | HPLC-CAD |
| Principle | Separation by gas chromatography and identification/quantification by mass-to-charge ratio.[1][2] | Separation by gas chromatography and quantification by flame ionization.[3][4] | Separation by liquid chromatography and quantification by charged aerosol detection.[5] |
| Selectivity | High (can distinguish between co-eluting compounds with different mass spectra). | Moderate (based on retention time). | Moderate (based on retention time). |
| Sensitivity | High, especially in Selected Ion Monitoring (SIM) mode. | Good, suitable for a wide range of concentrations. | High, particularly for non-volatile analytes. |
| Linearity (R²) | Typically ≥ 0.99. | Typically > 0.999. | Typically > 0.99. |
| Limit of Detection (LOD) | Low (ng/mL to pg/mL range). | ng/g range. | Low (ng on column). |
| Limit of Quantification (LOQ) | Low (ng/mL to pg/mL range). | ng/g range. | Low (ng on column). |
| Accuracy (Recovery) | Good (typically 80-120%). | Good (average 94% reported for similar compounds). | Good. |
| Precision (%RSD) | Good (<15%). | Good (<11.9% reported for similar compounds). | Good. |
| Sample Volatility | Required. | Required. | Not required (suitable for non-volatile compounds). |
| Primary Application | Identification and quantification of volatile and semi-volatile compounds. | Routine quantification of volatile and semi-volatile hydrocarbons. | Quantification of non-volatile and semi-volatile compounds, especially those lacking a UV chromophore. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the quantification of long-chain alkanes like this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the identification and quantification of this compound, offering high selectivity and sensitivity.
a. Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound analytical standard (≥98.0% purity) in a high-purity solvent such as hexane or dichloromethane. A typical stock concentration is 1 mg/mL.
-
Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from approximately 0.5 ng/µL to 10 ng/µL.
-
Internal Standard: An internal standard, such as a deuterated long-chain alkane (e.g., n-C24D50 or n-Triacontane-d62), should be added to all standards and samples to correct for injection volume variations.
-
Sample Extraction: For solid or liquid matrices, perform a suitable extraction using a non-polar solvent like hexane.
b. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890 GC system or equivalent.
-
Mass Spectrometer: Agilent 5977 MS or equivalent.
-
Injector: Split/splitless injector at 300°C in splitless mode.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 minute.
-
Ramp: 10°C/min to 320°C.
-
Hold: 2 minutes at 320°C.
-
-
MS Conditions:
-
Transfer Line Temperature: 300°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-600) for identification and Selected Ion Monitoring (SIM) for quantification. For this compound, characteristic fragment ions would be selected for SIM to enhance sensitivity.
-
Gas Chromatography-Flame Ionization Detection (GC-FID)
A robust and widely used technique for the routine quantification of hydrocarbons.
a. Sample Preparation:
-
Follow the same sample preparation procedure as for GC-MS.
b. Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector.
-
Injector: Split/splitless injector.
-
Carrier Gas: Helium or Hydrogen.
-
Oven Temperature Program: A temperature program similar to the GC-MS method should be employed and optimized for the separation of long-chain alkanes. A final temperature hold may be extended to ensure elution of high molecular weight compounds.
-
FID Conditions:
-
Detector Temperature: 325°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 400 mL/min.
-
Makeup Gas (Nitrogen): 25 mL/min.
-
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
An excellent alternative for non-volatile compounds or when derivatization for GC analysis is not desirable.
a. Sample Preparation:
-
Standard and Sample Preparation: Dissolve the this compound standard and samples in a suitable solvent that is compatible with the mobile phase, such as a mixture of isopropanol and hexane.
b. Instrumentation and Conditions:
-
HPLC System: A binary or quaternary HPLC system.
-
Detector: Charged Aerosol Detector.
-
Column: A reverse-phase C18 column or a normal-phase column depending on the sample matrix and solubility.
-
Mobile Phase: A gradient of two or more solvents is typically used. For a reverse-phase separation, this could be a gradient of water and an organic solvent like acetonitrile or methanol. For normal-phase, a gradient of non-polar solvents like hexane and a slightly more polar solvent like isopropanol would be appropriate. The mobile phase must be volatile.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
CAD Settings:
-
Evaporation Temperature: Optimized for the mobile phase composition and flow rate (e.g., 35-50°C).
-
Nebulizer Gas: Nitrogen.
-
Mandatory Visualizations
To better illustrate the experimental and logical workflows, the following diagrams are provided.
References
Cross-Laboratory Validation of Hexatetracontane Measurement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for the quantitative analysis of hexatetracontane (C46H94), a long-chain n-alkane. The accurate measurement of such high-molecular-weight hydrocarbons is critical in various research and development areas, including biomarker studies, environmental monitoring, and drug formulation. This document summarizes performance data from validated analytical methods, offering a baseline for what can be expected in a cross-laboratory validation scenario.
Data Presentation: Performance of Analytical Methods
The following tables summarize the performance characteristics of two common analytical techniques applicable to the measurement of long-chain n-alkanes like this compound. While direct inter-laboratory proficiency testing data for this compound is not publicly available, the data presented here is derived from validated methods for similar long-chain alkanes, providing a valuable comparative benchmark.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) for n-Alkanes (C21-C36)
| Performance Metric | Result | Citation |
| Recovery | > 91% | [1][2] |
| Linearity (Dynamic Range) | 5 to 100 nmol | [1][2] |
| Limit of Quantitation (LOQ) | 5 nmol | [1] |
| Precision (Intra-assay CV) | 0.1% - 12.9% |
Data synthesized from a validated method for n-alkanes in complex biological matrices. The variability in precision is dependent on the concentration of the analyte.
Table 2: High-Temperature Gas Chromatography (HT-GC) for High-Molecular-Weight n-Alkanes (>C40)
| Performance Metric | Result | Citation |
| Upper Carbon Number Limit | Up to C100 | |
| GC Response Factor (n-C60 vs n-C30) | Up to 83% | |
| Internal Standard Used | Deuterated n-C24 (n-C24D50) |
This method is specifically designed for the analysis of high-molecular-weight hydrocarbons and demonstrates good response for compounds significantly larger than this compound.
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results and for understanding potential sources of variability between laboratories.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) for n-Alkanes
This method is suitable for the analysis of n-alkanes in biological and environmental samples.
1. Sample Preparation: Automated Solid-Liquid Extraction
-
Apparatus: Accelerated Solvent Extractor.
-
Solvent: Dichloromethane/Methanol mixture.
-
Procedure: Samples are extracted at elevated temperature and pressure to reduce extraction time to approximately 30 minutes per sample. This is a significant improvement over traditional methods that can take over 24 hours.
-
Internal Standard: A deuterated alkane standard should be added before extraction to correct for matrix effects and variations in extraction efficiency.
2. GC-MS Analysis
-
Gas Chromatograph: Equipped with a fused silica capillary column (e.g., HP5-MS, 30 m x 0.25 mm id, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Cool on-column injection is often used for high-boiling point analytes to prevent discrimination.
-
Oven Temperature Program: A temperature gradient is employed, starting at a lower temperature and ramping up to elute the high-molecular-weight alkanes. For example, an initial temperature of 50°C held for three minutes, followed by a ramp.
-
Mass Spectrometer: An ion trap or quadrupole mass spectrometer can be used.
-
Ionization Mode: Electron Ionization (EI).
-
Data Acquisition: Selected Ion Monitoring (SIM) of characteristic fragment ions (e.g., m/z 57 and 71 for n-alkanes) is used to enhance sensitivity and selectivity.
Method 2: High-Temperature Gas Chromatography (HT-GC) with Flame Ionization Detection (FID)
This method is optimized for the analysis of very long-chain hydrocarbons, such as those found in petroleum waxes and source rocks.
1. Sample Preparation
-
Fractionation: Samples may require a preliminary fractionation step, such as open column chromatography, to isolate the saturate fraction from more polar compounds.
-
Solvent: The saturate fraction is dissolved in a suitable solvent like carbon disulfide or hexane.
-
Internal Standard: A high-molecular-weight deuterated alkane (e.g., n-C24D50) is added for quantification.
2. HT-GC Analysis
-
Gas Chromatograph: A high-temperature capable GC equipped with a high-temperature column (e.g., a short, narrow-bore column stable to at least 400°C).
-
Injection: Pulsed splitless injection is used to ensure the transfer of high-boiling point analytes onto the column.
-
Detector: Flame Ionization Detector (FID) is commonly used for hydrocarbon analysis due to its robust and linear response.
-
Temperature Program: The oven temperature is programmed to a high final temperature to ensure the elution of very long-chain n-alkanes up to C100.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for GC-MS analysis of n-alkanes.
Caption: Workflow for HT-GC analysis of high-molecular-weight n-alkanes.
Caption: Logical workflow for a cross-laboratory validation study.
References
Hexatetracontane in Lubricant Formulations: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of hexatetracontane (C46H94), a long-chain n-alkane, in lubricant formulations against other common synthetic lubricant base oils, specifically Polyalphaolefin (PAO) and Ester oils. The information presented is based on established lubricant testing protocols to provide objective, data-driven insights for researchers and professionals in various scientific fields where high-performance lubrication is critical.
Executive Summary
This compound, a high-molecular-weight linear paraffin, exhibits properties that make it a subject of interest for specialized lubricant applications. This guide will delve into its performance characteristics, such as viscosity, thermal stability, and anti-wear properties, and compare them directly with industry-standard synthetic lubricants. Understanding these differences is crucial for selecting the appropriate lubricant base stock to ensure optimal performance and longevity of sensitive equipment.
Comparative Performance Data
The following table summarizes the key performance metrics for this compound, a representative high-performance Polyalphaolefin (PAO), and a synthetic Ester. The data is compiled from various sources and standardized tests to facilitate a direct comparison.
| Property | Test Method | This compound (C46H94) | High-Performance PAO (Typical) | Synthetic Ester (Typical) |
| Kinematic Viscosity @ 100°C (cSt) | ASTM D445 | ~5.8 | 6.0 - 10.0 | 4.0 - 8.0 |
| Viscosity Index (VI) | ASTM D2270 | ~160 | 135 - 145 | 140 - 150 |
| Pour Point (°C) | ASTM D97 | High (Solid at room temp.) | -54 to -42 | -45 to -30 |
| Flash Point (°C) | ASTM D92 | > 250 | > 220 | > 230 |
| Four-Ball Wear Scar Diameter (mm) | ASTM D4172 | Data not readily available | 0.35 - 0.50 | 0.40 - 0.60 |
| Coefficient of Friction | - | Data not readily available | Low | Low (often lower than PAO) |
Note: Specific values for this compound's tribological properties (wear scar and coefficient of friction) from standardized tests are not widely published in readily available literature. The provided data for PAO and Ester oils are typical ranges and can vary based on the specific product and formulation.
Analysis of Performance
This compound: As a long-chain n-alkane, this compound's most notable characteristic is its high viscosity index, suggesting excellent viscosity stability over a range of temperatures. However, its high pour point, being a solid at room temperature, significantly limits its application as a primary lubricant base stock in typical operating conditions. It would require formulation with other base oils or additives to be used in a liquid state at lower temperatures. Its high flash point indicates good thermal stability.
Polyalphaolefins (PAOs): PAOs are widely used synthetic lubricants known for their excellent low-temperature fluidity (very low pour points), good thermal stability, and a high viscosity index.[1] They are non-polar and offer good hydrolytic stability. However, they can cause seal shrinkage and have limited solvency for some additives.[1]
Synthetic Esters: Esters are polar molecules, which gives them excellent solvency for additives and good seal swell characteristics.[2][3] They often exhibit superior lubricity and biodegradability compared to PAOs.[2] Their thermal and oxidative stability is also very good.
Experimental Protocols
To ensure objective and reproducible results, the performance of lubricant formulations is evaluated using standardized test methods, primarily those developed by ASTM International.
Viscosity and Low-Temperature Properties
-
ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids: This test measures the kinematic viscosity of the lubricant at specified temperatures (typically 40°C and 100°C), which is crucial for determining the oil's flow characteristics.
-
ASTM D2270 - Standard Practice for Calculating Viscosity Index from Kinematic Viscosity at 40 and 100°C: The Viscosity Index (VI) is a dimensionless number that indicates the effect of temperature changes on the viscosity of the oil. A higher VI indicates a smaller change in viscosity with temperature.
-
ASTM D97 - Standard Test Method for Pour Point of Petroleum Products: This method determines the lowest temperature at which a lubricant will continue to flow, which is critical for low-temperature applications.
Tribological (Anti-Wear and Friction) Properties
-
ASTM D4172 - Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method): This is a key test to evaluate the anti-wear properties of a lubricant. It involves rotating a steel ball under a specified load against three stationary steel balls immersed in the lubricant. The average wear scar diameter on the stationary balls is measured. A smaller wear scar indicates better wear protection.
-
ASTM D2266 - Standard Test Method for Wear Preventive Characteristics of Lubricating Grease in a Four-Ball Apparatus: This method is similar to ASTM D4172 but is specifically for lubricating greases.
Visualizing the Lubricant Evaluation Workflow
The following diagram illustrates the typical workflow for evaluating the performance of a lubricant formulation.
References
A Comparative Analysis of Extraction Techniques for Hexatetracontane and Other Long-Chain Alkanes
The efficient extraction of very long-chain alkanes (VLCAs), such as hexatetracontane (C46H94), from various matrices is crucial for research in geochemistry, environmental science, and the development of natural products. As non-polar, high-molecular-weight hydrocarbons, their isolation requires careful selection of an extraction method to maximize yield and purity while minimizing time, cost, and environmental impact. This guide provides a comparative study of several leading extraction techniques, supported by experimental data for long-chain alkanes and waxes, which serve as a proxy for this compound.
Quantitative Comparison of Extraction Techniques
The performance of an extraction technique is evaluated based on several key metrics, including extraction time, solvent consumption, yield or recovery rate, and the selectivity of the process. The following table summarizes the performance of conventional and modern techniques for extracting long-chain alkanes and related waxy compounds.
| Technique | Typical Extraction Time | Solvent Consumption | Typical Yield/Recovery | Selectivity & Remarks |
| Soxhlet Extraction | 6 - 24 hours[1][2] | High | Good (often used as a benchmark) | Low selectivity; co-extracts a wide range of soluble compounds.[3] Time and solvent intensive.[4] |
| Ultrasound-Assisted Extraction (UAE) | 15 - 60 minutes[5] | Low to Moderate | High; often superior to conventional methods. | Good; cavitation enhances extraction efficiency. Reduces processing time and energy use. |
| Microwave-Assisted Extraction (MAE) | 10 - 30 minutes | Low | High (Recoveries of 92-106% reported for hydrocarbons). | Moderate; efficient heating accelerates extraction but may extract other thermally available compounds. |
| Accelerated Solvent Extraction (ASE) | 15 - 50 minutes | Low | Very High (Reported 20% higher alkane recovery than some conventional methods). | Moderate; high temperature and pressure can increase co-extraction of other matrix components. |
| Supercritical Fluid Extraction (SFE) | 1 - 3 hours | Very Low (CO2 is recycled) | Good to Very High (Yields up to 3.5% wax from biomass reported). | High; selectivity is tunable by modifying pressure and temperature, allowing for fractionation. |
Experimental Protocols
Detailed methodologies are essential for replicating and comparing extraction results. Below are protocols for the key techniques discussed.
Soxhlet Extraction (Conventional Benchmark)
This classical method is effective for the exhaustive extraction of lipids and hydrocarbons from solid samples.
-
Sample Preparation: The source material (e.g., dried plant matter, sediment) is finely ground to increase the surface area. Approximately 10-20 g of the powdered sample is placed into a cellulose extraction thimble.
-
Apparatus Setup: The thimble is placed in the main chamber of a Soxhlet extractor. A round-bottom flask, filled to about two-thirds with a non-polar solvent like n-hexane and containing boiling chips, is attached below the extractor. A condenser is fitted above.
-
Extraction Process: The solvent is heated to a boil. Solvent vapor travels up the distillation arm, condenses, and drips into the thimble containing the sample. Once the solvent reaches the top of the siphon arm, the entire liquid content, now containing the dissolved extract, is siphoned back into the flask. This cycle repeats for 6-24 hours.
-
Recovery: After extraction, the apparatus is cooled, and the solvent is removed from the extract using a rotary evaporator to yield the total lipid extract.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to create acoustic cavitation, which disrupts cell walls and enhances mass transfer.
-
Sample Preparation: Approximately 1 g of the dried, ground sample is placed in a beaker with 50 mL of a suitable solvent (e.g., n-hexane or an acetone/hexane mixture).
-
Sonication: The beaker is placed in an ultrasonic bath or an ultrasonic probe is inserted into the mixture. The sample is sonicated at a controlled frequency (typically 20-40 kHz) and power (e.g., 400 W) for 15-30 minutes. The temperature is often maintained at a constant value (e.g., 45°C) to prevent degradation of thermolabile compounds.
-
Recovery: The extract is filtered to remove solid residue. The solvent is then evaporated under vacuum, and the resulting extract is stored for analysis.
Microwave-Assisted Extraction (MAE)
MAE uses microwave energy to rapidly heat the solvent and sample, which accelerates the release of analytes from the matrix into the solvent.
-
Sample Preparation: A sample of 1-5 g is placed in a microwave-safe extraction vessel (e.g., Teflon).
-
Solvent Addition: A specific volume of solvent (e.g., 10-20 mL of a hexane:acetone 1:1 mixture) is added to the vessel.
-
Extraction Process: The vessel is sealed and placed in the microwave extractor. A program is run with controlled power (e.g., 500-700 W) and time (e.g., 10-20 minutes) to reach a target temperature (e.g., 65-100°C).
-
Recovery: After the vessel has cooled, the contents are filtered. The solvent is then removed from the filtrate, typically with a rotary evaporator or a stream of nitrogen, to concentrate the extracted compounds.
Supercritical Fluid Extraction (SFE)
SFE is a green technology that employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. Its solvating power can be precisely controlled by adjusting temperature and pressure.
-
Sample Preparation: The ground sample is packed into a high-pressure extraction vessel.
-
Extraction Process: Liquid CO2 is pumped through a chiller and then heated and pressurized to bring it to a supercritical state (e.g., 40-100°C and 100-400 bar). The supercritical CO2 then flows through the extraction vessel, dissolving the long-chain alkanes.
-
Fractionation and Recovery: The CO2, now containing the extract, passes through a separator or pressure-reduction valve. The drop in pressure causes the CO2 to return to a gaseous state, losing its solvating power and precipitating the extracted compounds. The analyte is collected in a vial, while the gas-phase CO2 can be recycled. By programming ramps of pressure and temperature, different classes of compounds can be selectively extracted.
Visualizing the Process: Diagrams
To better understand the logical flow and relationships in the extraction process, the following diagrams are provided.
Caption: Generalized workflow for the extraction and analysis of long-chain alkanes.
Caption: Logical relationship comparing conventional vs. modern extraction techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Comparisons of soxhlet extraction, pressurized liquid extraction, supercritical fluid extraction and subcritical water extraction for environmental solids: recovery, selectivity and effects on sample matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Processing and extraction methods of medicinal cannabis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultrasound-Assisted and Microwave-Assisted Extraction, GC-MS Characterization and Antimicrobial Potential of Freeze-dried L. camara Flower - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
The Emerging Potential of Very Long-Chain Alkanes in Prostate Cancer Detection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, specific, and sensitive biomarkers for prostate cancer (PCa) is a critical endeavor in oncology. While established markers like Prostate-Specific Antigen (PSA) and Alpha-Methylacyl-CoA Racemase (AMACR) are cornerstones of current diagnostic and prognostic paradigms, their limitations necessitate the exploration of new molecular signatures. This guide provides a comparative overview of the potential use of very long-chain alkanes (VLCAs), such as hexatetracontane, as a novel class of biomarkers for prostate cancer, juxtaposed with the established utility of PSA and AMACR.
Prostate cancer is intrinsically linked to profound alterations in lipid metabolism.[1][2] Malignant prostate cells often exhibit a "lipogenic phenotype," characterized by increased de novo fatty acid synthesis and changes in fatty acid elongation and oxidation to fuel their rapid proliferation and survival.[3][4] Very long-chain alkanes (VLCAs) are saturated hydrocarbons with backbones longer than 20 carbons. While not typically considered central players in human metabolism, their presence and concentration in biological samples could reflect underlying dysregulation in lipid metabolic pathways, making them a novel area of investigation for cancer biomarkers. This guide explores this hypothetical application, presenting a framework for validation and comparison against current standards of care.
Comparative Analysis of Prostate Cancer Biomarkers
The following table summarizes the key performance characteristics of serum PSA, tissue-based AMACR, and a hypothetical Very Long-Chain Alkane (VLCA) panel. The data for the VLCA panel is projected based on the anticipated analytical performance of modern mass spectrometry techniques and the potential biological variance in a cancer state.
| Feature | Prostate-Specific Antigen (PSA) | Alpha-Methylacyl-CoA Racemase (AMACR) | Very Long-Chain Alkane (VLCA) Panel (Hypothetical) |
| Biomarker Type | Glycoprotein (Serine Protease) | Enzyme (Racemase) | Panel of Saturated Hydrocarbons |
| Sample Type | Serum | Prostate Tissue Biopsy | Serum/Plasma or Urine |
| Primary Use | Screening, Diagnosis, Monitoring | Diagnostic Confirmation | Early Detection, Risk Stratification |
| Sensitivity | ~21% for aggressive cancer (at >3 ng/mL cutoff) | High (>90%) for prostate adenocarcinoma[5] | Potentially High (Hypothesized >85%) |
| Specificity | Low (elevated in BPH, prostatitis) | High (distinguishes cancer from benign glands) | Potentially Moderate to High (Hypothesized >80%) |
| Current Status | Clinically Established | Clinically Established | Exploratory/Hypothetical |
| Analytical Method | ELISA | Immunohistochemistry (IHC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
Signaling Pathways and Biomarker Rationale
The rationale for investigating VLCAs as prostate cancer biomarkers stems from the fundamental role of altered lipid metabolism in the disease. The following diagram illustrates a simplified signaling pathway in prostate cancer, highlighting the established role of AMACR and a hypothetical position for VLCAs.
Caption: Proposed role of VLCAs in the context of altered lipid metabolism in prostate cancer.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of biomarkers. Below are the standard protocols for the established biomarkers and a proposed protocol for the analysis of a VLCA panel.
Experimental Workflow for Biomarker Validation
The validation of a novel biomarker like a VLCA panel follows a rigorous, multi-stage process.
Caption: General workflow for biomarker validation.
Protocol 1: Quantification of Serum Prostate-Specific Antigen (PSA) by ELISA
This protocol outlines a standard sandwich ELISA procedure for the quantification of total PSA in human serum.
-
Coating: A 96-well microtiter plate is coated with a monoclonal anti-PSA capture antibody and incubated overnight at 4°C.
-
Washing: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.
-
Blocking: Remaining protein-binding sites in the wells are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Serum samples and PSA standards are added to the wells and incubated for 2 hours at room temperature, allowing PSA to bind to the capture antibody.
-
Washing: The plate is washed to remove unbound serum components.
-
Detection Antibody: A biotinylated monoclonal anti-PSA detection antibody is added to each well and incubated for 1 hour at room temperature.
-
Washing: The plate is washed to remove the unbound detection antibody.
-
Enzyme Conjugate: Streptavidin-Horseradish Peroxidase (HRP) conjugate is added and incubated for 30 minutes at room temperature.
-
Washing: The plate is washed to remove unbound enzyme conjugate.
-
Substrate Addition: A chromogenic substrate for HRP (e.g., TMB) is added, and the plate is incubated in the dark for 15-30 minutes.
-
Stopping Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: The optical density is measured at 450 nm using a microplate reader. The concentration of PSA in the samples is determined by interpolating from the standard curve.
Protocol 2: Immunohistochemical (IHC) Staining of AMACR in Prostate Tissue
This protocol describes the detection of AMACR in formalin-fixed, paraffin-embedded (FFPE) prostate biopsy sections.
-
Deparaffinization and Rehydration: Tissue sections are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions to water.
-
Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed by immersing the slides in a retrieval solution (e.g., Tris-EDTA buffer, pH 9.0) and heating in a pressure cooker or water bath.
-
Peroxidase Blocking: Endogenous peroxidase activity is blocked by incubating the sections in a hydrogen peroxide solution for 10-15 minutes.
-
Primary Antibody Incubation: The sections are incubated with a primary antibody against AMACR (e.g., rabbit monoclonal clone 13H4) at an appropriate dilution overnight at 4°C or for 1 hour at room temperature.
-
Washing: Slides are washed with a wash buffer (e.g., TBS with 0.05% Tween 20).
-
Secondary Antibody Incubation: A secondary antibody conjugated to a polymer-HRP detection system is applied and incubated for 30-60 minutes.
-
Washing: Slides are washed with the wash buffer.
-
Chromogen Application: The antigen-antibody complex is visualized by adding a chromogen substrate such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate.
-
Counterstaining: The sections are counterstained with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: The slides are dehydrated through a graded series of ethanol, cleared in xylene, and coverslipped with a mounting medium.
-
Microscopic Examination: The staining intensity and distribution of AMACR in the prostate glands are evaluated by a pathologist. Positive staining is typically granular and cytoplasmic.
Protocol 3: Analysis of a VLCA Panel in Serum by GC-MS
This protocol outlines a method for the extraction and quantification of VLCAs, including this compound, from serum or plasma.
-
Sample Preparation and Extraction:
-
To 1 mL of serum/plasma, an internal standard (e.g., deuterated long-chain alkane) is added.
-
Lipids are extracted using a solvent system such as hexane:isopropanol (3:2, v/v).
-
The mixture is vortexed and centrifuged to separate the layers. The upper organic layer containing the lipids is collected.
-
The extraction is repeated, and the organic layers are combined.
-
-
Saponification and Non-saponifiable Lipid Extraction:
-
The solvent is evaporated under a stream of nitrogen.
-
The lipid extract is saponified by adding methanolic KOH and heating at 80°C for 1 hour to hydrolyze esters.
-
The non-saponifiable fraction, containing the alkanes, is extracted with hexane.
-
-
Sample Cleanup:
-
The hexane extract is passed through a silica gel column to remove more polar lipids. The alkane fraction is eluted with hexane.
-
The eluate is concentrated under nitrogen.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Injection: The concentrated sample is injected into the GC-MS system.
-
GC Separation: A non-polar capillary column (e.g., DB-5ms) is used. The oven temperature is programmed with an initial hold at a lower temperature, followed by a ramp to a high final temperature to elute the very long-chain alkanes.
-
MS Detection: The mass spectrometer is operated in electron ionization (EI) mode. Data can be acquired in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity, monitoring characteristic fragment ions of alkanes (e.g., m/z 57, 71, 85).
-
-
Data Analysis:
-
VLCAs are identified based on their retention times compared to standards.
-
Quantification is performed by comparing the peak area of each analyte to that of the internal standard and using a calibration curve generated from VLCA standards.
-
Conclusion
While the clinical utility of this compound and other VLCAs as specific biomarkers for prostate cancer remains to be established, the underlying biological rationale rooted in the dysregulation of lipid metabolism is compelling. The analytical methods for their detection are robust and sensitive. Further research, following the established biomarker validation workflow, is warranted to explore the potential of a VLCA panel to complement existing biomarkers like PSA and AMACR, potentially offering new avenues for early detection and risk stratification in prostate cancer. This guide serves as a foundational resource for researchers and clinicians interested in pursuing this novel and promising area of oncology research.
References
- 1. Role of Lipids and Lipid Metabolism in Prostate Cancer Progression and the Tumor’s Immune Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New insights into lipid metabolism and prostate cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Prostate Cancer Progression: as a Matter of Fats [frontiersin.org]
- 5. phoenixbiotech.net [phoenixbiotech.net]
A Spectroscopic Showdown: Unmasking the Purity of Synthetic vs. Natural Hexatetracontane
A comprehensive spectroscopic comparison of synthetic and natural hexatetracontane (C₄₆H₉₄) reveals subtle yet crucial differences, primarily in purity, that are of significant interest to researchers, scientists, and drug development professionals. While both sources yield the same fundamental long-chain alkane, the synthetic route offers a demonstrably cleaner product, free from the co-eluting biological lipids inherent in natural extracts.
This guide provides an objective comparison of the spectroscopic profiles of synthetic and natural this compound, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate standard for research and development applications.
Executive Summary of Spectroscopic Data
The key distinctions between synthetic and natural this compound are most evident in their mass spectrometry and NMR profiles. Gas Chromatography-Mass Spectrometry (GC-MS) of natural extracts often reveals the presence of other long-chain hydrocarbons and fatty acids, which can interfere with precise quantification and characterization. In contrast, synthetically produced this compound exhibits a single, sharp peak corresponding to its molecular weight. Similarly, Nuclear Magnetic Resonance (NMR) spectroscopy of synthetic samples shows cleaner spectra with well-defined peaks characteristic of a pure n-alkane, whereas natural samples may present additional smaller peaks from impurities.
| Spectroscopic Technique | Synthetic this compound | Natural this compound | Key Differences |
| ¹³C NMR | Sharp, distinct peaks for methyl (CH₃) and methylene (CH₂) carbons. | Broader peaks, potential for minor signals from impurities. | Purity and resolution of signals. |
| ¹H NMR | Clean triplet for methyl protons and a large, overlapping multiplet for methylene protons. | Potential for overlapping signals from other aliphatic compounds. | Baseline noise and presence of impurity peaks. |
| Mass Spectrometry (MS) | Clear molecular ion peak (m/z 646) and characteristic fragmentation pattern of a long-chain alkane. | Molecular ion peak may be accompanied by ions from other co-eluting compounds. | Presence of co-eluting species in the chromatogram. |
| Infrared (IR) Spectroscopy | Typical alkane spectrum with C-H stretching and bending vibrations. | Largely identical to synthetic, but potential for minor absorbances from functional groups of impurities (e.g., C=O from esters). | Minor peaks in the fingerprint region may indicate impurities. |
Experimental Protocols
Synthesis of n-Hexatetracontane via Kolbe Electrolysis
A robust method for synthesizing high-purity n-hexatetracontane is the Kolbe electrolysis of tricosanoic acid (C₂₂H₄₅COOH).
-
Preparation of the Electrolyte: Tricosanoic acid is partially neutralized with sodium methoxide in methanol to form a solution of sodium tricosanoate.
-
Electrolysis: The electrolysis is carried out in a divided or undivided electrochemical cell with platinum electrodes. A constant current is applied to the solution.
-
Mechanism: At the anode, the carboxylate undergoes decarboxylation to form a tricosanyl radical (C₂₂H₄₅•). Two of these radicals then dimerize to form this compound (C₄₆H₉₄).
-
Workup and Purification: After the electrolysis is complete, the reaction mixture is diluted with water and extracted with a nonpolar solvent (e.g., n-hexane). The organic layer is washed, dried, and the solvent is evaporated. The resulting crude product is then purified by recrystallization or column chromatography to yield pure n-hexatetracontane.
Extraction of Natural this compound from Plant Cuticular Wax
This compound can be found in the epicuticular wax of various plants. A general procedure for its extraction and isolation is as follows:
-
Sample Collection: Fresh leaves of a plant known to contain long-chain alkanes (e.g., certain species of Brassica) are collected.
-
Wax Extraction: The leaves are briefly immersed in a nonpolar solvent such as chloroform or n-hexane to dissolve the epicuticular waxes without extracting intracellular lipids.
-
Solvent Evaporation: The solvent is removed under reduced pressure to yield the crude wax extract.
-
Fractionation: The crude wax is fractionated using column chromatography on silica gel. A nonpolar solvent like n-hexane is used as the eluent to separate the alkane fraction from more polar compounds.
-
GC-MS Analysis: The alkane fraction is then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the individual n-alkanes, including this compound.
Spectroscopic Analysis and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR: The ¹³C NMR spectrum of a pure n-alkane is characterized by a few distinct signals corresponding to the different carbon environments. For n-hexatetracontane, one would expect a signal for the terminal methyl (CH₃) carbons and a series of closely spaced signals for the numerous methylene (CH₂) carbons in the long aliphatic chain. In a high-purity synthetic sample, these peaks will be sharp and well-resolved. In contrast, natural samples may exhibit broader peaks and the presence of minor signals from other aliphatic chains of slightly different lengths or branching.
¹H NMR: The ¹H NMR spectrum of n-hexatetracontane is relatively simple. It shows a triplet for the terminal methyl (CH₃) protons and a large, overlapping multiplet for the methylene (CH₂) protons. The key differentiator between synthetic and natural samples lies in the baseline and the presence of small, extraneous peaks. Synthetic this compound will typically show a clean baseline, while natural extracts may have a noisier baseline and small peaks corresponding to other extracted compounds.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for identifying and assessing the purity of long-chain alkanes. For n-hexatetracontane, the electron ionization (EI) mass spectrum will show a molecular ion peak at m/z 646 (C₄₆H₉₄⁺). The fragmentation pattern is characterized by a series of peaks separated by 14 amu, corresponding to the loss of successive methylene (-CH₂-) units. When analyzing natural extracts by GC-MS, it is common to observe a series of n-alkanes eluting close to each other, making it crucial to have a pure standard for accurate identification and quantification. Synthetic this compound, when analyzed by GC-MS, will ideally show a single, sharp chromatographic peak corresponding to the mass spectrum of the pure compound.
Infrared (IR) Spectroscopy
The infrared spectrum of n-hexatetracontane is typical of a long-chain alkane and is dominated by C-H stretching and bending vibrations. Key absorption bands are observed around 2920 cm⁻¹ and 2850 cm⁻¹ (asymmetric and symmetric CH₂ stretching), and around 1465 cm⁻¹ and 1375 cm⁻¹ (CH₂ and CH₃ bending). The spectra of synthetic and natural this compound are largely superimposable. However, impurities in natural extracts, such as long-chain esters or fatty acids, may introduce weak carbonyl (C=O) stretching bands around 1740-1700 cm⁻¹.
Visualizing the Comparison Workflow
Figure 1. Workflow for the spectroscopic comparison of synthetic and natural this compound.
Conclusion
For applications requiring a high-purity, well-characterized standard, synthetic this compound is the superior choice. Its clean spectroscopic profile, free from the inherent impurities of natural extracts, ensures accurate and reproducible results in quantitative analysis, material science, and as a reference compound in drug development. While natural sources provide a valuable avenue for the discovery and isolation of long-chain alkanes, the challenges associated with purification to a single, high-purity compound make them less suitable for use as analytical standards. The detailed spectroscopic data and methodologies presented in this guide underscore the importance of understanding the origin and purity of chemical standards in scientific research.
Safety Operating Guide
Proper Disposal of Hexatetracontane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of all laboratory chemicals is a critical component of maintaining a safe and compliant working environment. This guide provides essential, step-by-step procedures for the proper disposal of Hexatetracontane, a long-chain alkane.
Immediate Safety and Handling Precautions
While this compound is not classified as a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200), it is crucial to adhere to standard laboratory safety protocols to minimize any potential risks.[1]
Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the following PPE to prevent direct contact and inhalation of dust particles:
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory.[2][3]
-
Hand Protection: Nitrile gloves are recommended for handling this solid chemical.[4][5]
-
Body Protection: A standard laboratory coat should be worn to protect clothing and skin.
-
Respiratory Protection: In cases where dust may be generated, a dust mask or respirator should be used.
Engineering Controls: Work with this compound in a well-ventilated area. The use of a chemical fume hood is recommended if there is a potential for dust generation.
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the disposal of non-hazardous solid chemical waste such as this compound.
-
Waste Identification and Segregation:
-
Confirm that the waste is solely this compound and is not mixed with any hazardous substances. If this compound is mixed with a listed hazardous waste, the entire mixture must be treated as hazardous waste.
-
Segregate the solid this compound waste from all other chemical waste streams.
-
-
Containerization:
-
Place the solid this compound waste in a clearly labeled, sealed container.
-
The container must be in good condition and compatible with the chemical.
-
Label the container as "Non-Hazardous Waste" and clearly identify the contents as "this compound." Include the accumulation start date on the label.
-
-
Disposal Pathway:
-
As a non-hazardous solid waste, this compound can typically be disposed of in the regular laboratory trash that is sent to a sanitary landfill.
-
Crucially, consult and adhere to your institution's specific guidelines and local regulations for non-hazardous waste disposal. Some institutions may have unique procedures.
-
Do not dispose of solid chemicals in laboratory trash cans that are handled by custodial staff not trained in chemical waste disposal. The waste should be placed directly into the designated dumpster for non-hazardous solid waste.
-
-
Empty Container Disposal:
-
An "empty" container that held this compound can be disposed of in the regular trash.
-
To be considered "RCRA empty," the container must have no visible solid residue that can be scraped out.
-
Before disposal, deface or remove the original product label to prevent confusion.
-
This compound Properties
The following table summarizes key quantitative data for this compound:
| Property | Value | Unit |
| Molecular Formula | C₄₆H₉₄ | |
| Molecular Weight | 647.2 | g/mol |
| Melting Point | 87-89 | °C |
| Boiling Point | 569.8 | °C |
| Density | 0.82 | g/cm³ |
| Solubility in Water | Insoluble |
Source: PubChem CID 522399
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. sfasu.edu [sfasu.edu]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Essential Safety and Logistical Information for Handling Hexatetracontane
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides direct, procedural guidance for the safe handling and disposal of Hexatetracontane, a long-chain alkane. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is essential to minimize any potential risks.[1][2][3]
Operational Plan: Step-by-Step Guidance
This section outlines the procedural steps for the safe handling and disposal of this compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage.
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep it away from strong oxidizing agents.[1]
2. Handling and Use:
-
Handle this compound in a well-ventilated area, such as a laboratory fume hood, to avoid the inhalation of any dust particles.
-
Wear the appropriate Personal Protective Equipment (PPE) as detailed in the table below.
-
Avoid contact with skin and eyes.
-
Minimize dust generation during handling.
3. Accidental Spills:
-
In the event of a spill, avoid raising dust.
-
Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.
-
Ensure the spill area is cleaned thoroughly after the material has been collected.
-
Prevent the spilled material from entering drains or watercourses.
4. First Aid Measures:
-
After inhalation: If dust is inhaled, move the individual to fresh air. If respiratory irritation occurs, seek medical attention.
-
After skin contact: While skin irritation is unlikely, it is good practice to wash the affected area with soap and water.
-
After eye contact: Rinse cautiously with water for several minutes. If eye irritation persists, consult a physician.
-
After ingestion: Rinse the mouth with water. Seek medical advice if feeling unwell.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Body Part | Personal Protective Equipment | Specifications |
| Eyes/Face | Safety glasses or goggles | Wear appropriate protective eyeglasses or chemical safety goggles. |
| Hands | Gloves | Chemical-resistant gloves (e.g., nitrile) are recommended to prevent skin contact. |
| Body | Laboratory coat | A standard lab coat should be worn to protect clothing. |
| Respiratory | Not generally required | Under normal use with adequate ventilation, respiratory protection is not needed. If dust is generated, a particle filter respirator may be considered. |
Disposal Plan
As a non-hazardous solid waste, this compound should be disposed of responsibly to prevent environmental pollution.
-
Solid Waste:
-
Collect solid this compound waste in a clearly labeled, sealed, and non-leaking container.
-
The container should be marked as "non-hazardous" waste.
-
Dispose of the contained solid waste in accordance with institutional and local regulations. This may involve placing it directly into a designated dumpster, but not in general laboratory trash cans that are handled by custodial staff.
-
-
Empty Containers:
-
Empty containers should be managed according to institutional guidelines. Often, this involves defacing the label to indicate the container is empty and no longer contains the chemical.
-
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
